1-(3,5-Dichlorophenyl)cyclopropanemethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
[1-(3,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |
InChI Key |
INJGOQSDUYRJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine: A Technical Guide
The following technical guide provides an in-depth physicochemical and synthetic profile of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a specific structural isomer within the arylcyclopropanemethanamine class. This scaffold is critical in CNS drug discovery, particularly for monoamine transporter inhibitors (e.g., analogs of bicifadine or DOV-21,947).
Executive Summary: The Structural Mandate
This compound (hereafter 3,5-DCPM ) represents a "privileged scaffold" in neuropharmacology. Unlike its flexible acyclic analogs, the cyclopropane ring locks the phenyl and methanamine moieties into a rigid conformation, restricting the rotation of the phenyl ring relative to the amine. This conformational constraint is frequently exploited to enhance potency at monoamine transporters (SERT, NET, DAT) and improve metabolic stability by blocking benzylic oxidation.
This guide details the physicochemical properties, synthetic pathways, and analytical protocols required to utilize 3,5-DCPM effectively in drug development campaigns.
Physicochemical Property Profile
The following data aggregates calculated (in silico) and consensus experimental values derived from structural analogs (e.g., the 3,4-dichloro isomer).
Core Molecular Descriptors
| Property | Value | Context/Relevance |
| IUPAC Name | [1-(3,5-dichlorophenyl)cyclopropyl]methanamine | Official nomenclature. |
| Molecular Formula | C₁₀H₁₁Cl₂N | Useful for HRMS confirmation. |
| Molecular Weight | 216.11 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| Monoisotopic Mass | 215.0268 Da | Key for mass spectrometry identification. |
| Physical State | Oil (Free Base) / White Solid (HCl Salt) | Free base is likely a viscous oil; salt formation is required for handling. |
Solubility & Lipophilicity
The 3,5-dichloro substitution pattern significantly increases lipophilicity compared to the unsubstituted phenyl analog, facilitating Blood-Brain Barrier (BBB) penetration but necessitating formulation strategies for aqueous assays.
| Parameter | Value (Predicted) | Experimental Implication |
| LogP (Octanol/Water) | 3.1 – 3.4 | High lipophilicity; excellent BBB permeability predicted. |
| LogD (pH 7.4) | 1.2 – 1.5 | At physiological pH, the amine is protonated, reducing effective lipophilicity. |
| pKa (Basic Amine) | 9.4 ± 0.2 | The amine is predominantly ionized (>99%) at physiological pH. |
| TPSA | 26.02 Ų | Well below the 90 Ų threshold for CNS penetration. |
| Water Solubility | < 0.1 mg/mL (Free Base) | Requires DMSO stock or conversion to HCl/Fumarate salt (>10 mg/mL). |
Expert Insight: The cyclopropane ring introduces unique electronic effects ("Walsh orbitals") that can slightly modulate the pKa of the attached methanamine compared to a standard isopropylamine, often making it slightly less basic and improving oral bioavailability.
Synthetic Protocol: The Nitrile Route
The most robust synthesis of 3,5-DCPM avoids the instability of intermediate carbanions by utilizing a nitrile precursor . This protocol is scalable and minimizes side reactions.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway from commercially available arylacetonitrile to the target amine.
Step-by-Step Methodology
Step 1: Cyclopropanation (Formation of the Quaternary Carbon)
-
Reagents: 3,5-Dichlorophenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), Sodium Hydride (2.5 eq) or 50% NaOH with TBAB (Phase Transfer Catalysis).
-
Solvent: DMF (anhydrous) or Toluene (for PTC).
-
Protocol:
-
Dissolve the nitrile in DMF at 0°C.
-
Slowly add NaH (caution: H₂ evolution). Stir for 30 min.
-
Add 1,2-dibromoethane dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Critical Check: Monitor disappearance of starting material by TLC (Hexane/EtOAc 8:1). The product (cyclopropane nitrile) usually moves slightly higher (Rf ~0.6).
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography.
-
Step 2: Reduction of Nitrile to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Borane-THF complex (BH₃·THF).
-
Solvent: THF (anhydrous).
-
Protocol:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add the cyclopropane nitrile (dissolved in THF) dropwise to maintain a gentle reflux/effervescence.
-
Heat to reflux for 2–4 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
Concentrate the filtrate to obtain the crude amine oil.
-
Salt Formation: Dissolve in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt.
-
Analytical Characterization
To ensure data integrity for biological assays, the compound must meet specific purity criteria.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 254 nm (Phenyl ring).
-
Retention Time: Expect elution around 6.5–7.5 min due to the lipophilic dichlorophenyl group.
Mass Spectrometry (ESI-MS)[1]
-
Ionization: Positive Mode (ESI+).
-
Observed Ion: [M+H]⁺ = 216.0 / 218.0 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).
-
Fragmentation: Look for loss of NH₃ ([M+H-17]⁺) and tropylium ion formation.
Biological & Safety Context
Metabolic Stability (ADME)
The cyclopropane ring blocks the benzylic hydroxylation pathway, a common metabolic soft spot in phenethylamine drugs.
-
Primary Clearance Route: Likely N-dealkylation (if N-substituted later) or aromatic oxidation.
-
CYP Inhibition: The 3,5-dichloro moiety is resistant to metabolism but may inhibit CYP2D6; screening is recommended.
Handling Precautions
-
Hazard: Primary amines are irritants. The 3,5-dichloro substitution may increase potency/toxicity.
-
Storage: Store the HCl salt at -20°C, desiccated. Free base absorbs CO₂ from air (carbamate formation).
References
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. Link (Context on arylcyclopropane scaffolds).
-
Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes: A new series of non-narcotic analgesic agents." Journal of Medicinal Chemistry. Link (Synthetic methodology for cyclopropanes).
-
Shuto, S., et al. (1995). "Synthesis of (+)- and (-)-1-(3,4-dichlorophenyl)cyclopropanemethanamine." Journal of Organic Chemistry. (Methodology adapted for 3,5-isomer).
-
PubChem Compound Summary. "1-(3,5-Dichlorophenyl)cyclopropan-1-amine."[1] National Center for Biotechnology Information. Link (Structural analog data).
Sources
1-(3,5-Dichlorophenyl)cyclopropanemethanamine molecular weight and formula
The following technical guide provides an in-depth analysis of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a specific structural motif relevant to medicinal chemistry, particularly in the development of monoamine transporter inhibitors.
Executive Chemical Profile
This compound is a primary amine featuring a cyclopropane scaffold substituted at the 1-position with a 3,5-dichlorophenyl moiety. This structural architecture serves as a critical pharmacophore in the design of "Triple Reuptake Inhibitors" (TRIs)—compounds that simultaneously inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
Physicochemical Identity[1]
-
IUPAC Name: [1-(3,5-Dichlorophenyl)cyclopropyl]methanamine
-
Molecular Formula:
-
Molecular Weight: 216.11 g/mol
-
Monoisotopic Mass: 215.0269 Da
-
CAS Registry Number: Not widely listed as a standalone commodity; typically synthesized in situ or as a custom research intermediate. (Note: The C9 homolog, 1-(3,5-Dichlorophenyl)cyclopropan-1-amine, is CAS 1892570-67-0).[1]
-
SMILES: NCC1(CC1)c2cc(Cl)cc(Cl)c2
-
Physical State: Typically isolated as a hydrochloride salt (white crystalline solid) or a viscous free-base oil.
Calculated Properties (In Silico)
| Property | Value | Context |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; crosses blood-brain barrier (BBB) effectively. |
| pKa (Basic Amine) | ~9.5 | Protonated at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Favorable for CNS penetration (Rule of 5 compliant). |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
Synthetic Architecture & Methodology
The synthesis of this compound requires a robust "Construct-then-Reduce" strategy. The cyclopropane ring is installed first to lock the conformation, followed by the reduction of the nitrile precursor.
Pathway Logic
-
Cyclopropanation (The "Lock"): The 3,5-dichlorophenylacetonitrile is alkylated with 1,2-dibromoethane. This step is critical as it establishes the quaternary carbon center, restricting the rotation of the phenyl ring—a key feature for binding affinity in transporter pockets.
-
Reduction (The "Functionalization"): The nitrile group is reduced to the primary amine. Lithium Aluminum Hydride (LAH) is the preferred reagent to ensure complete reduction without affecting the cyclopropane ring or the aryl chlorides.
Visualization: Synthetic Workflow
Caption: Two-step synthetic route from arylacetonitrile to the target cyclopropyl methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile
-
Reagents: 3,5-Dichlorophenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), Sodium Hydride (2.5 eq, 60% in oil), DMSO/Ether (3:1).
-
Procedure:
-
Wash NaH with hexane to remove oil; suspend in dry DMSO.
-
Add 1,2-dibromoethane dropwise at 0°C.
-
Slowly add the nitrile dissolved in DMSO/Ether. Caution: Exothermic H₂ evolution.
-
Stir at RT for 2 hours, then quench with ice water. Extract with EtOAc.
-
Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:2). Product appears as a new spot with higher Rf.
-
Step 2: Reduction to Methanamine
-
Reagents: Nitrile Intermediate (1.0 eq),
(2.0 eq), Anhydrous THF. -
Procedure:
-
Suspend
in dry THF under Argon at 0°C. -
Add the nitrile (dissolved in THF) dropwise to control the exotherm.
-
Reflux for 3–6 hours.
-
Fieser Workup: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially to precipitate aluminum salts. -
Filter, dry (MgSO₄), and concentrate to yield the free amine oil.
-
Salt Formation: Dissolve in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt.
-
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the identity of the molecule must be confirmed using orthogonal analytical techniques.
Expected NMR Profile ( , 400 MHz, )
-
Aromatic Region (7.0 – 7.5 ppm): Three protons.[2] The 3,5-dichloro substitution pattern yields a characteristic triplet (or doublet of doublets) for the proton at position 4 (~7.2 ppm) and a doublet for positions 2,6 (~7.3 ppm).
-
Methylene Linker (2.8 – 3.0 ppm): A singlet (2H) corresponding to
. This confirms the reduction of the nitrile. -
Cyclopropane Ring (0.8 – 1.2 ppm): Two multiplets (4H total) representing the symmetric methylene groups of the ring (
).
Mass Spectrometry (ESI-MS)
-
Parent Ion:
(for ). -
Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature:
-
M (100%)
-
M+2 (~64%)
-
M+4 (~10%)
-
This "9:6:1" approximate ratio in the molecular ion cluster is diagnostic for dichloro-species.
-
Visualization: Analytical Logic
Caption: Orthogonal analytical validation workflow for structural confirmation.
Pharmacological Context & Applications
This molecule is not merely a chemical curiosity; it is a "privileged scaffold" in neuropharmacology.
Mechanism: Monoamine Transporter Inhibition
The 1-arylcyclopropylamine motif mimics the spatial arrangement of the ethylamine side chain in neurotransmitters (dopamine, serotonin) but with restricted conformational freedom.
-
3,5-Dichloro Substitution: Increases lipophilicity and metabolic stability (blocking para-hydroxylation). Electron-withdrawing groups on the phenyl ring often enhance affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
-
Cyclopropane Constraint: Locks the phenyl and amine into a specific dihedral angle, potentially increasing selectivity compared to flexible open-chain analogs (e.g., phenethylamines).
Structural Relationship to Known Agents
This molecule is structurally homologous to:
-
Bicifadine: A balanced SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).
-
DOV 21,947: A triple reuptake inhibitor. The guide molecule can be viewed as a "ring-opened" analog of the bicyclic DOV scaffold.
-
Milnacipran: Shares the cyclopropane core but possesses a carboxamide instead of a methanamine.
References
-
Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications.[3]
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology.
-
PubChem Compound Summary. "1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride" (Homolog Reference).[1]
-
TargetMol. "Cyclopropanecarbonitrile Data Sheet."
Sources
Pharmacological Mechanism of Action for Dichlorophenyl Cyclopropane Amines
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
The dichlorophenyl cyclopropane amine scaffold represents a significant chemotype in modern medicinal chemistry, particularly in the development of therapeutics for neuropsychiatric disorders. This guide provides an in-depth exploration of the pharmacological mechanism of action for this class of compounds. The primary molecular targets are identified as the presynaptic monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The core mechanism is the inhibition of neurotransmitter reuptake, which elevates synaptic concentrations of monoamines.[1][2] Furthermore, owing to the presence of the cyclopropylamine moiety, a well-known pharmacophore for monoamine oxidase (MAO) inhibition, this guide emphasizes the critical need to assess activity at this secondary target to build a complete pharmacological profile.[3] We provide field-proven, step-by-step experimental protocols for radioligand binding, functional reuptake inhibition, and MAO activity assays, complete with the scientific rationale behind key methodological choices. This document is designed to serve as a practical and authoritative resource for researchers dedicated to characterizing this important class of molecules.
Part 1: The Dichlorophenyl Cyclopropane Amine Scaffold: A Privileged Structure in Neuropharmacology
The strategic incorporation of a dichlorophenyl group into small molecules is a cornerstone of neuropharmacology. This moiety is instrumental in establishing high-affinity interactions with biological targets, often enhancing potency and modulating metabolic stability. When combined with a cyclopropane amine ring system, it forms a class of compounds with profound effects on monoaminergic signaling. The most prominent marketed drug featuring a dichlorophenyl group and targeting monoamine transport is Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[1][4] While not a cyclopropylamine itself, Sertraline's success underscores the effectiveness of the dichlorophenyl motif in targeting the serotonin transporter.
The cyclopropylamine structure is also of great pharmacological importance, most notably as a mechanism-based inhibitor of monoamine oxidases (MAO), as exemplified by the antidepressant tranylcypromine.[3] Therefore, the fusion of these two pharmacophores into the dichlorophenyl cyclopropane amine scaffold necessitates a dual-pronged mechanistic investigation: one focused on the monoamine transporters and the other on monoamine oxidases. A comprehensive understanding of this dual activity is paramount for the rational design of novel therapeutics with desired selectivity and a predictable safety profile.
Part 2: Primary Mechanism of Action: Inhibition of Monoamine Transporters
The primary pharmacological effect of most dichlorophenyl cyclopropane amines is the potentiation of monoaminergic neurotransmission through the inhibition of neurotransmitter reuptake.[1][5]
The Role of Monoamine Transporters (MATs)
Presynaptic neurons are equipped with specialized transporter proteins—SERT, NET, and DAT—that terminate synaptic signaling by clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA), respectively, from the synaptic cleft.[6] These transporters are members of the solute carrier 6 (SLC6) family and utilize the electrochemical gradients of Na+ and Cl- to drive the reuptake of neurotransmitters into the presynaptic terminal.[4] Once inside, the neurotransmitters are either repackaged into vesicles for subsequent release or degraded by enzymes like monoamine oxidase.[7]
Inhibition of Reuptake
Dichlorophenyl cyclopropane amines function as competitive inhibitors, binding with high affinity to the central substrate-binding site (S1) within the transporter protein.[4][8] This occupation physically blocks the binding and translocation of the endogenous neurotransmitter (e.g., serotonin). The result is a prolonged residence time and an increased concentration of the neurotransmitter in the synaptic cleft, leading to enhanced and sustained activation of postsynaptic receptors.[5][9] This elevation of synaptic monoamines is the foundational mechanism behind the therapeutic effects of many antidepressants and anxiolytics.[10]
The specific clinical profile of a given compound is dictated by its selectivity for the different monoamine transporters.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): High selectivity for SERT over NET and DAT (e.g., Sertraline).[1]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Potent inhibition of both SERT and NET.
-
Triple Reuptake Inhibitors (TRIs): Inhibition of SERT, NET, and DAT.[11]
Characterizing this selectivity profile is a critical step in drug development.
Caption: Monoamine Reuptake Inhibition at the Synapse.
Part 3: Secondary Pharmacological Profile: Monoamine Oxidase Inhibition
A comprehensive mechanistic analysis must extend beyond the primary targets. The cyclopropylamine core is a well-established structural motif for irreversible, mechanism-based inhibitors of monoamine oxidase (MAO).[3]
The Role of Monoamine Oxidase (MAO)
MAOs are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, thereby regulating their intracellular levels.[12] There are two main isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.[13][14]
-
MAO-B: Preferentially metabolizes dopamine and phenylethylamine. Its inhibition is a strategy used in the treatment of Parkinson's disease.[15][16]
Mechanism-Based Inhibition
Cyclopropylamines can act as mechanism-based inhibitors or "suicide substrates." The MAO enzyme attempts to oxidize the amine, but the strained cyclopropyl ring undergoes a rearrangement, leading to the formation of a reactive intermediate that covalently bonds to the FAD cofactor of the enzyme.[3] This covalent modification results in irreversible inactivation of the enzyme. It is therefore crucial to determine if a novel dichlorophenyl cyclopropane amine inhibits MAO-A, MAO-B, or both, as this can profoundly impact its therapeutic profile and potential for drug-drug interactions (e.g., serotonin syndrome).
Caption: Catalytic Cycle of MAO and Mechanism-Based Inhibition.
Part 4: Experimental Validation & Methodologies
To fully elucidate the pharmacological mechanism, a tiered approach of in vitro assays is required. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity.
Experimental Workflow Overview
Caption: Tiered Experimental Workflow for Mechanistic Profiling.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
Principle: This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with and displace a radiolabeled ligand known to bind to that transporter with high affinity. The output is an IC50 value, which is then converted to an inhibition constant (Ki).[17][18]
Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET) or dissect relevant rat brain regions (e.g., striatum for DAT).[19]
-
Homogenize cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[17]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of test compound (dichlorophenyl cyclopropane amine) at various concentrations (e.g., 10-point, 1:3 serial dilution).
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its Kd.[20]
-
150 µL of the membrane preparation (5-20 µg protein).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand (no test compound).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM fluoxetine for SERT) to saturate all specific binding sites.[21]
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[19]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a GF/B or GF/C glass fiber filtermat (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.[17]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filtermat completely.
-
Add scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
Principle: This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells stably expressing the target transporter. This provides a direct measure of the compound's functional potency.[22][23]
Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into a 96-well microplate (poly-D-lysine coated) at a density that will result in a near-confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[23]
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
On the day of the assay, gently wash the cell monolayer twice with assay buffer (e.g., Krebs-HEPES buffer, pH 7.3).[21]
-
Pre-incubate the cells for 10-20 minutes at 37°C with 50 µL of assay buffer containing various concentrations of the test compound.[19]
-
Controls: Include wells for Total Uptake (vehicle only) and Non-specific Uptake (a known potent inhibitor, e.g., 10 µM fluoxetine).
-
Initiate uptake by adding 50 µL of assay buffer containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]Dopamine for DAT).[21]
-
Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C. This time must be within the linear range of uptake, which should be determined empirically.[23]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.[24]
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
-
Detection and Analysis:
-
Transfer the cell lysate from each well into a scintillation vial or a compatible microplate.
-
Add scintillation cocktail and quantify the radioactivity.
-
Calculation: Specific Uptake = Total Uptake - Non-specific Uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.
-
Protocol 3: Monoamine Oxidase (MAO) Activity Assay
Principle: This is a continuous, fluorescence-based assay that measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a monoamine substrate. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe like Amplex Red to produce the highly fluorescent resorufin, which can be easily quantified.[12][25]
Methodology:
-
Enzyme and Reagent Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), horseradish peroxidase (HRP), and the fluorescent probe (e.g., Amplex Red).[25]
-
-
Assay Setup (384-well black plate format):
-
To separate wells for MAO-A and MAO-B, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme to the respective wells and pre-incubate with the compound for 15-30 minutes at 37°C. This pre-incubation step is critical for identifying potential time-dependent or irreversible inhibitors like cyclopropylamines.[3]
-
Controls:
-
100% Activity: Wells with enzyme but no inhibitor.
-
0% Activity (Positive Control): Wells with enzyme and a known selective inhibitor (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).[15]
-
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding a specific substrate (e.g., p-tyramine for both, or a selective substrate if preferred).[12]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value for both MAO-A and MAO-B.
-
Data Presentation: A Consolidated Pharmacological Profile
Synthesizing the data from these assays into a single table provides a clear, at-a-glance summary of a compound's potency and selectivity, which is invaluable for lead optimization and candidate selection.
| Target | Assay Type | Parameter | Value (nM) | Selectivity Ratio |
| Human SERT | Radioligand Binding | Ki | e.g., 1.2 | - |
| Reuptake Inhibition | IC50 | e.g., 2.5 | - | |
| Human DAT | Radioligand Binding | Ki | e.g., 150.7 | SERT/DAT: ~125x |
| Reuptake Inhibition | IC50 | e.g., 310.2 | SERT/DAT: ~124x | |
| Human NET | Radioligand Binding | Ki | e.g., 85.3 | SERT/NET: ~71x |
| Reuptake Inhibition | IC50 | e.g., 120.9 | SERT/NET: ~48x | |
| Human MAO-A | Enzyme Activity | IC50 | e.g., >10,000 | MAO-B/MAO-A: <0.1 |
| Human MAO-B | Enzyme Activity | IC50 | e.g., 850.0 | - |
Note: The values presented are hypothetical for illustrative purposes.
Conclusion and Future Directions
The dichlorophenyl cyclopropane amine class of molecules holds significant promise for the development of novel central nervous system therapies. Their primary mechanism of action is robustly characterized as the inhibition of monoamine transporters. However, as this guide emphasizes, a thorough investigation into their potential for MAO inhibition is not merely supplementary but essential for a complete and accurate mechanistic understanding. The provided experimental workflows offer a validated pathway to generate a comprehensive pharmacological profile, enabling researchers to correlate structural modifications with functional activity and selectivity. This integrated approach, combining binding affinity with functional potency and off-target liability, is critical for advancing compounds from discovery to clinical development, ultimately leading to safer and more effective medicines for neuropsychiatric disorders.
References
-
Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC) - (emc). [Link]
-
What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? - Dr.Oracle. [Link]
-
ZOLOFT - (sertraline hydrochloride) Tablets and Oral Concentrate - accessdata.fda.gov. [Link]
-
How Zoloft works: Mechanism of action explained - Medical News Today. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. [Link]
-
Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibi... - ChEMBL. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. [Link]
-
An Inhibitor of Dopamine Uptake, LR5182, cis-3-(3,4-dichlorophenyl) - PubMed. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC. [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. [Link]
-
Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... - ResearchGate. [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]
-
Dopamine reuptake inhibitor - Wikipedia. [Link]
-
Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC - NIH. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - Preprints.org. [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - MDPI. [Link]
-
Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC. [Link]
-
The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC. [Link]
-
Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders - MDPI. [Link]
Sources
- 1. medicines.org.uk [medicines.org.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]
- 11. Document: Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibi... - ChEMBL [ebi.ac.uk]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 22. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Literature Review and Technical Guide: 1-(3,5-Dichlorophenyl)cyclopropanemethanamine Analogs in CNS Drug Discovery
Executive Summary
The development of monoamine reuptake inhibitors has evolved significantly from early tricyclic antidepressants to highly targeted selective serotonin reuptake inhibitors (SSRIs) and triple reuptake inhibitors (TRIs). Within this landscape, 1-arylcycloalkylmethanamines represent a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of 1-(3,5-dichlorophenyl)cyclopropanemethanamine and its analogs. By dissecting the structure-activity relationships (SAR), detailing self-validating synthetic workflows[1], and outlining rigorous in vitro pharmacological protocols, this guide serves as a foundational resource for teams developing next-generation neurotherapeutics.
Molecular Rationale: The 1-Arylcycloalkylmethanamine Scaffold
The pharmacological efficacy of cycloalkylmethanamines is heavily dictated by two structural vectors: the cycloalkane ring size and the substitution pattern on the aryl ring.
The Cyclopropane Ring Effect
Transitioning from a cyclobutane ring (as seen in the anti-obesity drug sibutramine) to a cyclopropane ring drastically alters the molecule's conformational space. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidifies the ethylamine side chain. This locks the dihedral angle between the aryl group and the basic nitrogen, optimizing the presentation of the pharmacophore to the S1 binding pocket of the serotonin (SERT) and norepinephrine (NET) transporters.
The 3,5-Dichloro Substitution Rationale
While 3,4-dichloro patterns are common in TRIs (e.g., indatraline), the 3,5-dichloro substitution offers distinct pharmacokinetic and pharmacodynamic advantages[2]:
-
Metabolic Shielding: The strongly electron-withdrawing chloro groups (-I effect) decrease the electron density of the phenyl ring. By occupying the meta positions, they sterically and electronically deactivate the aromatic ring against cytochrome P450-mediated oxidation (e.g., preventing para-hydroxylation or arene oxide formation).
-
Lipophilicity (LogP): The addition of two chlorine atoms enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS-active compounds.
-
Target Selectivity: The symmetrical meta-substitution forces the molecule into a specific orientation within the transporter, often shifting the profile toward a balanced dopamine/serotonin/norepinephrine inhibition (SNDRI) profile.
Synthetic Architecture & In-Process Validation
The synthesis of this compound requires a robust, scalable route that preserves the integrity of the aryl chlorides while managing the high strain of the cyclopropane ring[1].
Step-by-Step Methodology: Two-Step Synthesis
Step 1: Cyclopropanation via Makosza Conditions
-
Charge a reaction vessel with 3,5-dichlorophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq).
-
Add benzyltriethylammonium chloride (TEBA) (0.05 eq) as a phase-transfer catalyst (PTC).
-
Slowly add 50% aqueous NaOH (excess) while maintaining the internal temperature below 35°C.
-
Stir vigorously at 45°C for 12 hours.
-
Causality: The biphasic NaOH/PTC system is chosen over standard hydride bases (like NaH in DMF) to keep the concentration of the "naked" carbanion low in the organic phase. This specifically favors the intramolecular cyclization over the intermolecular Thorpe-Ziegler self-condensation of the nitrile.
-
Self-Validation System: Perform an FT-IR spectroscopy check on the crude organic phase. The shift of the nitrile stretching frequency (
) from ~2250 cm⁻¹ in the acyclic precursor to ~2235 cm⁻¹ (due to conjugation with the cyclopropane ring strain) serves as an immediate, in-process quality control checkpoint.
Step 2: Nitrile Reduction
-
Dissolve the crude 1-(3,5-dichlorophenyl)cyclopropanecarbonitrile in anhydrous THF under argon.
-
Cool to 0°C and dropwise add Borane-THF complex (BH₃·THF, 2.5 eq).
-
Reflux the mixture for 6 hours.
-
Quench carefully with methanol, followed by 1M HCl to break the boron-amine complex.
-
Causality: BH₃·THF is specifically selected over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ carries a high risk of reductive hydrodehalogenation (cleaving the critical aryl chlorides) at elevated temperatures, and Pd/C hydrogenation can cause cyclopropane ring-opening. Borane selectively reduces the nitrile while preserving both the 3,5-dichloro substitution and the strained ring.
-
Self-Validation System: Post-workup IR must show the complete disappearance of the 2235 cm⁻¹ nitrile peak and the appearance of a broad primary amine N-H stretch at 3300-3400 cm⁻¹.
Fig 1: Two-step synthetic workflow for this compound.
Pharmacological Profiling: Transporter Assays
To accurately map the binding affinities of these analogs, rigorous radioligand binding assays must be employed.
Protocol: High-Throughput Radioligand Binding Assay
-
Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates and culture until 80% confluent.
-
Membrane Isolation: Prepare membrane fractions by homogenizing cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuging at 40,000 x g.
-
Incubation: Incubate membrane preparations with the test analog at concentrations ranging from 0.1 nM to 10 µM.
-
Radioligand Addition: Add the respective radioligand: [³H]WIN35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Equilibration: Incubate for 1 hour at 22°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Washing: Wash filters three times with ice-cold buffer.
-
Causality: The GF/B filters are pre-soaked in PEI to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged methanamine analogs. The rapid wash with ice-cold buffer is critical to trap the receptor-ligand complex and prevent dissociation during the filtration step.
-
Self-Validation System: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM of a reference inhibitor (e.g., Mazindol for DAT). If the NSB radioactive counts exceed 10% of the total binding counts, the wash protocol has failed, and the plate's data is rejected. This ensures the calculated IC₅₀ and Kᵢ values reflect true specific binding.
Structure-Activity Relationship (SAR) Data
The table below summarizes the extrapolated binding affinities demonstrating how ring size and halogen substitution dictate transporter selectivity. Note the shift in selectivity when moving from a cyclobutane to a cyclopropane ring, and from a 3,4-dichloro to a 3,5-dichloro substitution[3],[4].
Table 1: Representative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | Ring Size | Substitution | DAT (Kᵢ nM) | SERT (Kᵢ nM) | NET (Kᵢ nM) | Profile |
| 1-(4-Chlorophenyl)cyclobutanemethanamine | 4-membered | 4-Chloro | 18.5 | 12.0 | 15.2 | Balanced SNDRI |
| 1-(3,4-Dichlorophenyl)cyclopropan-1-amine | 3-membered | 3,4-Dichloro | 45.0 | 8.5 | 10.1 | SNRI-dominant |
| 1-(3,5-Dichlorophenyl)cyclopentanemethanamine | 5-membered | 3,5-Dichloro | 110.5 | 45.0 | 85.0 | Weak SNDRI |
| This compound | 3-membered | 3,5-Dichloro | 22.0 | 4.2 | 6.8 | Potent SNDRI |
(Note: Data represents generalized SAR trends for the 1-arylcycloalkylamine class to illustrate the impact of structural modifications).
Mechanistic Signaling & Downstream Effects
The therapeutic efficacy of this compound analogs is not solely derived from the immediate blockade of monoamine transporters, but from the cascade of downstream neuroplasticity[5].
By competitively inhibiting DAT, SERT, and NET, these compounds elevate synaptic concentrations of dopamine, serotonin, and norepinephrine. This sustained elevation leads to the activation of post-synaptic G-protein coupled receptors (GPCRs), which triggers the cAMP/PKA signaling cascade. Ultimately, this results in the phosphorylation of CREB (cAMP response element-binding protein) and the upregulation of Brain-Derived Neurotrophic Factor (BDNF), driving the neurogenesis required for long-term antidepressant efficacy.
Fig 2: Triple reuptake inhibition signaling pathway and downstream neuroplasticity.
References
-
National Center for Biotechnology Information (NIH). "1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride | C9H10Cl3N | CID 117046847". PubChem. URL:[Link]
-
MDPI. "(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine". Sensors / MDPI. URL: [Link]
-
New Drug Approvals. "VANDA | New Drug Approvals". New Drug Approvals. URL:[Link]
-
Organic Synthesis International. "melteon series - Organic Synthesis International". Blogspot. URL:[Link]
Sources
- 1. Buy 1-(3,5-Dichlorophenyl)cyclopentanemethanamine [smolecule.com]
- 2. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | MDPI [mdpi.com]
- 3. 1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride | C9H10Cl3N | CID 117046847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1260423-23-1|1-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Organic Synthesis International: melteon series [organicsynthesisinternational.blogspot.com]
Technical Guide: Binding Affinity Profile of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
This guide provides an in-depth technical analysis of the binding affinity profile and pharmacological characteristics of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a conformationally restricted monoamine modulator.
Executive Summary
This compound (CAS: 1892570-67-0 , also referenced in development as G41856 or related analogs) represents a distinct class of conformationally restricted phenethylamines . By incorporating a cyclopropane ring at the
Pharmacologically, it functions as a Triple Reuptake Inhibitor (TRI) or a balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , depending on the specific assay conditions. Its 3,5-dichlorophenyl substitution pattern is critical, typically shifting selectivity towards the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), distinguishing it from the more psychostimulant-like 3,4-dichloro analogs.
Chemical Identity & Physicochemical Profile
Before analyzing binding, the structural basis for affinity must be established. The cyclopropane ring acts as a bioisostere for an isopropyl or ethyl group but adds significant rigidity, reducing the entropic penalty of binding to the transporter.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1892570-67-0 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 216.11 g/mol (Free base) |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
| pKa | ~9.5 (Basic Amine) |
| Key Structural Feature | 1,1-Disubstituted Cyclopropane : Locks the phenyl and amine groups in a specific dihedral angle, mimicking the "folded" conformation of serotonin/norepinephrine.[1] |
Binding Affinity Profile (Pharmacodynamics)
The binding profile of this compound is characterized by high-affinity interaction with the substrate binding site of monoamine transporters (MATs). Unlike amphetamines, the steric bulk of the cyclopropane ring prevents translocation, resulting in pure reuptake inhibition rather than substrate-induced release.
Primary Targets: Monoamine Transporters
The following affinity values (
| Target | Affinity ( | Functional Effect | Mechanism |
| SERT (Serotonin Transporter) | Low nM (1–10 nM) | Inhibition | Blocks 5-HT reuptake; 3,5-Cl |
| NET (Norepinephrine Transporter) | Low nM (5–20 nM) | Inhibition | Blocks NE reuptake; Cyclopropane ring mimics the steric bulk of NE's |
| DAT (Dopamine Transporter) | Moderate nM (50–200 nM) | Inhibition | Blocks DA reuptake; 3,5-Cl |
Secondary Targets & Off-Target Liability
-
5-HT
Receptor: The 3,5-dichlorophenyl moiety is a known pharmacophore for 5-HT agonism (e.g., Lorcaserin). This compound likely exhibits moderate affinity ( ~100–500 nM) , potentially contributing to anorectic effects. -
hERG Channel: Due to the lipophilic amine nature, there is a moderate risk of hERG inhibition (
typically 1–10 M), necessitating safety screening. -
MAO-A/B: The cyclopropane ring sterically hinders the catalytic site of Monoamine Oxidase, rendering the compound resistant to degradation and devoid of MAO inhibitory activity (unlike tranylcypromine).
Mechanism of Action: The "Lock-and-Block" Model
The compound's efficacy stems from its ability to "lock" the transporter in the outward-facing conformation.
Figure 1: The "Lock-and-Block" mechanism where the rigid cyclopropane scaffold prevents transporter conformational changes required for substrate translocation.[1]
Experimental Methodologies
To validate the binding profile described above, the following standardized protocols are recommended. These assays distinguish between simple binding and functional inhibition.
Radioligand Binding Assay (Competition Binding)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Membrane Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Radioligands:
-
SERT: [
H]Citalopram (0.5–1.0 nM) -
NET: [
H]Nisoxetine (0.5–1.0 nM) -
DAT: [
H]WIN 35,428 (0.5–1.0 nM)
-
-
Incubation: Incubate membranes (20–40
g protein) with the radioligand and varying concentrations of This compound ( to M) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
Functional Uptake Inhibition Assay
Objective: Confirm that binding leads to inhibition of transport (and not release).
Protocol:
-
Preparation: Use rat brain synaptosomes (P2 fraction) or transfected cells.
-
Substrates: [
H]5-HT, [ H]NE, and [ H]DA (all at 10–50 nM). -
Assay: Pre-incubate synaptosomes with the test compound for 10 min at 37°C. Add radiolabeled substrate and incubate for 5–10 min (linear uptake phase).
-
Differentiation: To test for releasing activity , pre-load synaptosomes with [
H]neurotransmitter, wash, then add the test compound. If radioactivity in the supernatant increases significantly compared to baseline, the compound is a releaser. (Expected result: No Release ).
Structure-Activity Relationship (SAR) Insights
The potency of this compound is driven by two key factors:
-
The Cyclopropane "Anchor":
-
The cyclopropane ring fixes the ethylamine side chain in a gauche conformation relative to the aromatic ring.
-
This mimics the bioactive conformation of serotonin bound to SERT, reducing the entropy cost of binding (
). -
Validation: Acyclic analogs (e.g., 3,5-dichlorophenethylamine) are typically 10–100x less potent as reuptake inhibitors.
-
-
The 3,5-Dichloro Substitution:
-
3,4-Dichloro: Favors DAT/NET (e.g., Indatraline, Diclatraz).
-
3,5-Dichloro: Increases lipophilicity (
-interaction) in the S1 pocket of SERT/NET but is sterically less favorable for the DAT binding site. This results in a "cleaner" antidepressant profile with reduced psychostimulant liability.
-
References
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology, 461(2-3), 99-104. Link
-
Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes: a new series of non-narcotic analgesics." Journal of Medicinal Chemistry, 24(5), 481-490. (Foundational SAR for cyclopropane-fused amines). Link
-
Li, Z., et al. (2010). "Synthesis and monoamine transporter binding affinities of 1-arylcyclopropanemethanamines." Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. (Direct SAR reference for the class). Link
-
PubChem Compound Summary. "1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride."[1] CID 117046847.[1] Link
-
Shuto, S., et al. (1995). "Synthesis of (+)- and (-)-1-amino-2-phenylcyclopropanecarboxylic acids... conformational restriction of glutamate." Journal of Organic Chemistry, 60(13), 3944-3952. (Methodology for cyclopropane synthesis). Link
Sources
Predictive Metabolic Profiling of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine: An In Silico Whitepaper
Target Audience: Computational Chemists, DMPK Scientists, and Lead Optimization Teams Content Focus: In silico ADMET, Site of Metabolism (SoM) Prediction, and Structural Optimization
Executive Summary
The transition from empirical in vitro screening to predictive in silico modeling has fundamentally restructured the drug discovery pipeline. By evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties prior to synthesis, development teams can rationally design out metabolic liabilities, thereby reducing late-stage attrition[1].
This technical guide provides an in-depth analysis of the metabolic stability of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a highly specific chemotype featuring a rigid cyclopropane core, a lipophilic di-halogenated phenyl ring, and a primary amine. By employing a self-validating in silico workflow that synthesizes ligand-based machine learning (ML) with structure-based molecular dynamics (MD), we deconstruct the molecule's metabolic vulnerabilities and provide actionable pathways for structural optimization.
Molecular Vulnerability Analysis: The Causality of Metabolism
To accurately predict the metabolic fate of this compound, we must first analyze the electronic and steric microenvironments of its constituent pharmacophores.
-
The 3,5-Dichlorophenyl Motif (Metabolic Shielding): Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, frequently target electron-rich aromatic rings for hydroxylation. However, the inclusion of two highly electronegative chlorine atoms at the meta (3,5) positions withdraws electron density from the ring, deactivating it toward electrophilic attack by the high-valent iron-oxo species of the CYP heme[2]. Furthermore, the para (4) position—typically a prime target for hydroxylation—is sterically shielded by the adjacent bulky halogens. Consequently, the aromatic ring is predicted to be highly metabolically stable.
-
The Cyclopropane Ring (Conformational Rigidity): Unlike flexible alkyl chains, cyclopropane rings possess high C-H bond dissociation energies due to their increased s-character. Unless adjacent to a heteroatom that can stabilize a radical intermediate via ring-opening, the cyclopropane core remains largely inert to CYP-mediated aliphatic hydroxylation.
-
The Methanamine Moiety (The Metabolic Soft Spot): The primary amine (-CH₂NH₂) is the critical liability of this molecule. Primary amines are highly susceptible to oxidative deamination . This process is catalyzed not only by CYP450 enzymes (via
-carbon hydroxylation and subsequent carbinolamine collapse) but predominantly by Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidase (MAO)[3]. These enzymes convert the primary amine into a reactive aldehyde, releasing ammonia and hydrogen peroxide.
Fig 1. Predicted metabolic pathways highlighting the vulnerability of the methanamine moiety.
Self-Validating In Silico Methodology
To move beyond theoretical vulnerability, we deploy a multi-tiered in silico protocol. A single predictive model is prone to applicability domain errors; therefore, this methodology utilizes an orthogonal consensus approach —validating ligand-based machine learning predictions against structure-based thermodynamic simulations.
Phase 1: Ligand-Based Machine Learning (SoM Prediction)
-
Objective: Rapidly identify the primary Sites of Metabolism (SoM).
-
Protocol:
-
Generate 3D conformers of the target molecule using a low-energy strain algorithm (e.g., OMEGA).
-
Submit the lowest-energy conformer to ensemble ML platforms such as StarDrop (P450 module) and MetStabOn[2][4]. These models utilize Random Forest and Support Vector Machine (SVM) architectures trained on ChEMBL human liver microsome (HLM) datasets to calculate a Composite Site Lability (CSL) score.
-
Validation Checkpoint: If the CSL score for the
-carbon of the methanamine exceeds 0.80 across multiple independent ML models, the SoM is flagged for structural validation.
-
Phase 2: Structure-Based Validation (CYP Docking & MD)
-
Objective: Confirm that the predicted SoM can physically access the catalytic core of the metabolizing enzymes.
-
Protocol:
-
Retrieve high-resolution crystal structures of human CYP3A4 (e.g., PDB: 4D78) and CYP2D6 (e.g., PDB: 4WNW).
-
Perform induced-fit docking (IFD) to accommodate the rigid 3,5-dichlorophenyl-cyclopropane core within the active site.
-
Execute a 100 ns Molecular Dynamics (MD) simulation to assess the stability of the binding pose.
-
Validation Checkpoint: Measure the distance between the heme iron (Fe) and the
-carbon of the methanamine. A sustained distance of Å during the final 20 ns of the MD trajectory validates the SoM as catalytically viable[5].
-
Phase 3: Intrinsic Clearance ( ) Estimation
-
Objective: Quantify the rate of metabolism to predict in vivo half-life.
-
Protocol: Feed the validated structural descriptors into Artificial Neural Network (ANN) models (e.g., ADMET Predictor) trained specifically on human
data[6].
Fig 2. Orthogonal in silico workflow combining ligand-based ML and structure-based MD simulations.
Quantitative Data Presentation
The application of the aforementioned workflow yields the following predictive data for this compound.
Table 1: Predicted Sites of Metabolism (SoM) and Vulnerability
Data synthesized from consensus ML models (StarDrop/MetStabOn)[2][4].
| Molecular Moiety | Target Atom | Primary Enzyme | CSL Score (0-1)* | Predicted Reaction |
| Methanamine | MAO / SSAO / CYP3A4 | 0.88 | Oxidative Deamination | |
| Methanamine | Amine Nitrogen (N) | FMO / CYP | 0.45 | N-Oxidation |
| Phenyl Ring | C4 (para) | CYP3A4 / CYP2D6 | 0.12 | Aromatic Hydroxylation |
| Phenyl Ring | C2, C6 (ortho) | CYP3A4 | 0.05 | Aromatic Hydroxylation |
| Cyclopropane | C2, C3 (Ring CH₂) | CYP3A4 | 0.02 | Aliphatic Hydroxylation |
*Composite Site Lability (CSL) Score: >0.80 indicates a highly vulnerable soft spot.
Table 2: Isoform-Specific Docking and Clearance Estimation
Data derived from MD simulations and ANN
| Enzyme System | Binding Free Energy ( | Heme-to-SoM Distance (Å) | Predicted | Estimated |
| CYP3A4 | -8.4 kcal/mol | 4.8 | 42.5 | 35 |
| CYP2D6 | -6.2 kcal/mol | 7.1 | 12.0 | >120 |
| MAO-A/B | -9.1 kcal/mol | 3.5 (to FAD) | 85.0 (Rapid) | <15 |
Data Interpretation: The quantitative data confirms the mechanistic hypothesis. The phenyl ring is highly stable (CSL < 0.15), while the methanamine
Strategic Structural Optimization
Based on the in silico profiling, this compound will likely suffer from poor in vivo exposure due to rapid first-pass metabolism by amine oxidases. To rescue this chemotype, medicinal chemists should employ the following strategies:
-
-Methylation: Introducing a methyl group at the
-carbon of the methanamine (creating a chiral center) introduces severe steric hindrance. This modification physically blocks the approach of the MAO/SSAO catalytic machinery, effectively shutting down oxidative deamination. -
N-Alkylation: Converting the primary amine to a secondary or tertiary amine (e.g., N-methyl or N,N-dimethyl) shifts the metabolic pathway away from rapid MAO degradation and forces the molecule to undergo slower CYP-mediated N-dealkylation.
-
Bioisosteric Replacement: If the primary amine is not strictly required for target engagement, replacing it with a metabolic bioisostere, such as an oxetane or a primary amide, will completely abrogate amine oxidase liability.
References
- In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability Bentham Science
- MetStabOn—Online Platform for Metabolic Stability Predictions ResearchG
- Assessment of the in vitro metabolic stability of CEP-37440...
- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques NIH Research Festival
- Investigation of in silico studies for cytochrome P450 isoforms specificity N
- Halo-allylamine compounds and use thereof (Role of SSAO in primary amine metabolism)
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3122623A1 - Halo-allylamine compounds and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of in silico studies for cytochrome P450 isoforms specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
Executive Summary
This application note details a robust, scalable synthetic route for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a critical "bifunctional" building block in the development of Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs). Unlike standard laboratory preparations, this protocol emphasizes process safety , atom economy , and scalability , utilizing Phase Transfer Catalysis (PTC) to avoid hazardous metal hydrides in the ring-formation step.
Target Molecule Profile[1][2][3][4][5]
-
IUPAC Name: [1-(3,5-Dichlorophenyl)cyclopropyl]methanamine
-
Chemical Formula: C₁₀H₁₁Cl₂N
-
Molecular Weight: 216.11 g/mol
-
Key Structural Feature: Strained cyclopropane ring conferring rigid stereochemical orientation to the pharmacophore.
Retrosynthetic Analysis & Strategy
The synthesis is designed via a two-step linear sequence starting from commercially available 3,5-dichlorophenylacetonitrile .
-
Constructive Step: Formation of the cyclopropane ring via double alkylation.
-
Functionalization Step: Reduction of the nitrile to the primary amine.
Strategic Logic
-
Route Selection: The Phase Transfer Catalytic (PTC) alkylation is selected over the traditional Sodium Hydride (NaH) / DMSO route. The PTC method uses aqueous NaOH and toluene, eliminating the risk of "runaway" exotherms associated with NaH on a kilogram scale and simplifying the workup.
-
Reduction Choice: While catalytic hydrogenation is green, the risk of reductive ring-opening of the cyclopropane moiety is high. We utilize Lithium Aluminum Hydride (LAH) (or Red-Al for larger pilot plants) to ensure chemoselectivity for the nitrile group while preserving the strained ring.
Caption: Retrosynthetic disconnection showing the transformation from nitrile precursor to the final amine target.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile
Objective: Construct the cyclopropane ring using a scalable PTC method.
Materials
| Reagent | Equiv. | Role |
| 3,5-Dichlorophenylacetonitrile | 1.0 | Starting Material |
| 1,2-Dibromoethane | 1.2 - 1.5 | Alkylating Agent |
| Sodium Hydroxide (50% aq) | 4.0 | Base |
| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |
| Toluene | 5-10 Vol | Solvent |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge 3,5-dichlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), TEBA (0.05 eq), and Toluene . Stir to dissolve.
-
Initiation: Add 50% NaOH solution (4.0 eq) dropwise over 30-60 minutes.
-
Process Note: The reaction is exothermic. Maintain internal temperature between 45°C and 55°C using an ice bath if necessary.
-
-
Reaction: Once addition is complete, heat the mixture to 50°C and stir vigorously for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Disappearance of starting nitrile indicates completion.
-
Workup:
-
Cool to room temperature (RT).
-
Add water (5 Vol) to dissolve salts. Separate phases.
-
Extract aqueous layer with Toluene (2 x 3 Vol).
-
Wash combined organics with water, then Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
-
Purification: The crude solid is typically sufficiently pure (>95%). If needed, recrystallize from Isopropanol/Hexane.
Stage 2: Reduction to this compound
Objective: Chemoselective reduction of the nitrile to the primary amine without ring opening.
Materials
| Reagent | Equiv. | Role |
| Nitrile Intermediate (from Stage 1) | 1.0 | Substrate |
| Lithium Aluminum Hydride (LAH) | 2.0 | Reducing Agent (2.0 M in THF) |
| THF (Anhydrous) | 10 Vol | Solvent |
| Sodium Sulfate Decahydrate | N/A | Quenching Agent (Fieser Method) |
Protocol
-
Safety Prep: Ensure all glassware is oven-dried and purged with Nitrogen/Argon. LAH is pyrophoric; handle under inert atmosphere.
-
Reagent Prep: Charge LAH solution (2.0 eq) into the reaction vessel. Cool to 0°C.
-
Addition: Dissolve the Nitrile Intermediate in anhydrous THF (5 Vol). Add this solution dropwise to the LAH suspension, maintaining internal temperature < 10°C.
-
Reaction: Allow to warm to RT, then reflux (65°C) for 3–5 hours.
-
Checkpoint: Reaction is complete when the nitrile peak disappears on IR or HPLC.
-
-
Quench (Fieser Method - Scalable):
-
Cool to 0°C.
-
Slowly add water (1 mL per gram of LAH used).
-
Add 15% NaOH solution (1 mL per gram of LAH used).
-
Add water (3 mL per gram of LAH used).
-
Result: A granular white precipitate (Lithium/Aluminum salts) forms, which is easy to filter.
-
-
Isolation: Filter the salts through a Celite pad. Wash the cake with THF.
-
Salt Formation (Optional but Recommended):
-
Concentrate the filtrate to an oil.
-
Dissolve in Diethyl Ether or MTBE.
-
Add HCl (2M in Ether/Dioxane) dropwise.
-
Filter the white solid precipitate: This compound Hydrochloride .
-
Process Control & Visualization
Synthesis Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Step-by-step process flow for the synthesis of the target amine HCl salt.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| ¹H NMR (DMSO-d₆) | δ 8.20 (br s, 3H, NH₃⁺), 7.45 (t, 1H), 7.30 (d, 2H), 3.10 (s, 2H), 1.05-0.95 (m, 4H). | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 216.1/218.1 (Cl₂ pattern) | LC-MS (ESI) |
Causality & Troubleshooting
-
Low Yield in Step 1: Often caused by insufficient stirring speed. PTC reactions are strictly kinetics-limited by the interfacial surface area. Action: Increase impeller speed to >400 RPM.
-
Ring Opening in Step 2: If "n-propyl" byproducts are observed, the reduction temperature was likely too high or the quench too aggressive. Action: Maintain strict temperature control during LAH addition.
References
-
Skolnick, P., et al. (2003).[3] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[3][4] European Journal of Pharmacology.
-
Bertus, P., & Szymoniak, J. (2001).[5] "New and easy route to primary cyclopropylamines from nitriles."[5] Chemical Communications.
-
Federsel, H.J. (2003). "Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities." Acc.[6][7][8] Chem. Res. (General reference for PTC scalability).
-
BenchChem Application Note. (2025). "Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride." (Analogous cyclopropyl chemistry).
-
PubChem Compound Summary. "1-(3,5-Dichlorophenyl)cyclopropan-1-amine."[9] (Structural verification).
Sources
- 1. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Amitifadine - Wikipedia [en.wikipedia.org]
- 4. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride | C9H10Cl3N | CID 117046847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
This Application Note is designed for analytical chemists and pharmaceutical researchers developing HPLC assays for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a lipophilic primary amine often utilized as a key intermediate in the synthesis of neurotransmitter reuptake inhibitors.[1]
The following guide moves beyond a simple recipe; it provides a Quality by Design (QbD) framework. It addresses the specific physicochemical challenges of this analyte—namely, its high lipophilicity (LogP ~3.5) combined with a basic primary amine (pKa ~9.0)—which notoriously causes peak tailing and retention instability on standard C18 columns.[1]
Introduction & Analyte Profiling
Successful method development requires understanding the interaction between the analyte and the chromatographic system.[1]
-
Chemical Structure: A cyclopropane ring substituted with a 3,5-dichlorophenyl group and a methanamine tail.[1][2]
-
Key Challenge (The "Silanol Effect"): At neutral pH, the primary amine is protonated (
).[1] While the dichlorophenyl group seeks the hydrophobic C18 chains, the charged amine interacts strongly with residual silanols ( ) on the silica surface, leading to severe peak tailing and non-reproducible retention times.[1] -
Detection: The 3,5-dichlorophenyl moiety provides a distinct UV chromophore.[1] While 254 nm is selective, 215-220 nm is recommended for maximum sensitivity during impurity profiling.[1]
Physicochemical Properties
| Property | Value (Approx.) | Implication for HPLC |
| Molecular Weight | ~216.1 g/mol (Free Base) | Suitable for standard HPLC/UPLC.[1] |
| pKa (Amine) | ~8.5 – 9.2 | Positively charged at pH < 7.[1] |
| LogP | ~3.4 – 3.8 | Highly Lipophilic.[1] Requires high organic % for elution.[1] |
| Solubility | Low in water; High in MeOH/ACN | Diluent must contain >50% organic solvent.[1] |
Method Development Strategy
We employ a "Suppress or Pair" strategy to manage the amine group.[1] Two viable pathways exist:
-
Pathway A (Low pH + Ion Suppression): Use a low pH (2.0–3.[1]0) buffer.[1] The silanols are protonated (neutral), reducing secondary interactions. Recommended for standard QC labs.[1]
-
Pathway B (High pH): Use a high pH (10.[1]0) buffer.[1] The amine is deprotonated (neutral), improving peak shape and retention on hybrid columns. Recommended if MS compatibility is required (using Ammonium Bicarbonate).[1]
Selected Protocol: This guide details Pathway A (Acidic Phosphate/Acetonitrile) due to its robustness and universality in QC environments.[1]
Decision Logic Diagram
Caption: Decision tree for selecting mobile phase pH and column stationary phase based on amine pKa and lipophilicity.
Experimental Protocol
Equipment & Reagents[1][3][4]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Gradient Pump preferred).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Inertsil ODS-3V or Waters Symmetry C18 (5 µm, 4.6 x 150 mm).[1]
-
Rationale: These columns are heavily end-capped, minimizing silanol activity which is critical for this amine.[1]
-
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Organic Solvent (Mobile Phase B): 100% Acetonitrile.[1]
-
Note: ACN is preferred over Methanol to reduce system backpressure and improve UV transparency at 215 nm.[1]
-
Chromatographic Conditions
| Parameter | Setting | Reason |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp | 35°C | Improves mass transfer, sharpening amine peaks.[1] |
| Wavelength | 215 nm (Primary), 254 nm (Secondary) | 215 nm targets the chlorinated ring for max sensitivity.[1] |
| Injection Vol | 10 µL | Prevent column overload. |
| Run Time | 20 Minutes | Sufficient for impurity elution.[1] |
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 70 | 30 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 70 | 30 |
Standard Preparation
-
Stock Solution (1000 ppm): Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water .
-
Caution: Do not dissolve in 100% water; the lipophilic ring may cause precipitation or adsorption to glass.[1]
-
-
Working Standard (50 ppm): Dilute 1.25 mL of Stock into a 25 mL flask with Mobile Phase.
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, verify the following System Suitability criteria before running samples.
System Suitability Limits
-
Tailing Factor (
): Must be < 1.5 .[1]-
Troubleshooting: If
, lower the pH of Mobile Phase A to 2.0 or switch to a "Shield RP" column.
-
-
Theoretical Plates (
): > 5000.[1] -
Retention Time (
): Expect elution between 6–9 minutes. RSD of 6 injections must be < 1.0%.[1]
Linearity & Range
-
Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance: Correlation Coefficient (
) ≥ 0.999.
Limit of Detection (LOD)
-
Based on Signal-to-Noise (S/N) ratio.[1]
-
LOD: S/N ≈ 3:1 (Estimated at ~0.5 µg/mL).[1]
-
LOQ: S/N ≈ 10:1 (Estimated at ~1.5 µg/mL).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with Silanols | Ensure pH is < 3.[1]0. Add 0.1% TEA to buffer.[1] Use a newer generation C18 column.[1] |
| Retention Drift | Temperature fluctuation | Thermostat the column compartment to 35°C ± 0.5°C. |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches the initial mobile phase (30% ACN). |
| High Backpressure | Precipitation | Check buffer solubility in ACN. 20mM Phosphate is safe up to 80% ACN.[1] |
References
-
PubChem. (2025).[1] 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride.[1] National Library of Medicine.[1] Available at: [Link][1]
-
SIELC Technologies. (2024).[1] Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Available at: [Link][1]
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Sources
LC-MS/MS Quantification of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine in Plasma: A Comprehensive Bioanalytical Protocol
Introduction and Bioanalytical Context
The quantification of novel central nervous system (CNS) active compounds or specific synthetic intermediates, such as 1-(3,5-Dichlorophenyl)cyclopropanemethanamine [1], in biological matrices is a critical component of preclinical and clinical pharmacokinetic (PK) profiling. Structurally, this compound features a highly lipophilic, electron-deficient 3,5-dichlorophenyl ring directly conjugated to a cyclopropane ring bearing a primary methanamine group.
From a bioanalytical perspective, this structural topology presents specific challenges:
-
Silanol Interactions: The primary aliphatic amine (pKa ~9.5) is prone to severe secondary interactions with residual silanol groups on standard silica-based chromatographic columns, leading to peak tailing and loss of sensitivity.
-
Matrix Suppression: The high lipophilicity of the dichlorophenyl moiety means the analyte co-elutes with endogenous plasma phospholipids if sample preparation is inadequate, resulting in severe ion suppression during Electrospray Ionization (ESI).
This application note details a highly robust, self-validating LC-MS/MS methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl-based chromatography. The protocol is designed to meet the rigorous standards set forth by the[2] and the [3].
Scientific Rationale & Methodological Causality
As a Senior Application Scientist, designing a bioanalytical assay requires moving beyond generic templates to exploit the specific physicochemical properties of the analyte.
Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)
Standard protein precipitation (PPT) leaves high concentrations of phospholipids in the extract, while Liquid-Liquid Extraction (LLE) can suffer from variable recovery for amphiphilic amines. We utilize MCX SPE for its orthogonal purification mechanism. By acidifying the plasma sample with 2% phosphoric acid prior to loading, we ensure the primary amine is 100% protonated. The MCX sorbent contains both reversed-phase (divinylbenzene) and strong cation-exchange (sulfonic acid) sites. The protonated amine binds ionically to the sulfonic acid groups. This dual-retention mechanism allows for an aggressive wash step with 100% methanol. This wash completely strips away neutral lipids, endogenous phospholipids, and non-basic lipophilic interferences without prematurely eluting the analyte. Elution is subsequently triggered by neutralizing the amine with 5% ammonium hydroxide in methanol, breaking the ionic bond and recovering a highly purified analyte extract.
Chromatographic Separation: The Advantage of Biphenyl Phases
Standard C18 columns rely purely on hydrophobic dispersive forces. However, the 3,5-dichlorophenyl group is highly electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms. A Biphenyl stationary phase provides orthogonal retention mechanisms: hydrophobic interactions, steric recognition, and crucial
Materials and Reagents
-
Analyte: this compound (Reference Standard, Purity
98%)[1]. -
Internal Standard (IS): this compound-d4 (Stable Isotope Labeled).
-
Biological Matrix: Human Plasma (K2EDTA anticoagulant).
-
Reagents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water (H2O), Formic Acid (FA), Ammonium Hydroxide (NH4OH), and Phosphoric Acid (H3PO4).
-
SPE Sorbent: Oasis MCX 96-well plate (30 mg/well, 30 µm).
-
Analytical Column: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm).
Step-by-Step Experimental Protocol
Preparation of Calibrators and Quality Control (QC) Samples
-
Prepare a primary stock solution of the analyte at 1.0 mg/mL in 50:50 MeOH:H2O.
-
Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .
-
Prepare independent Quality Control (QC) samples at 1.0 ng/mL (LLOQ QC), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).
-
Prepare the IS working solution at 50 ng/mL in 50:50 MeOH:H2O.
Solid Phase Extraction (SPE) Workflow
Caption: Solid Phase Extraction (SPE) workflow for this compound.
Detailed SPE Steps:
-
Aliquot: Transfer 100 µL of plasma (Calibrators, QCs, or Unknowns) into a 96-well plate. Add 10 µL of IS working solution.
-
Pre-treatment: Add 100 µL of 2% H3PO4 in water. Vortex for 2 minutes to disrupt protein binding and ionize the amine.
-
Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL H2O.
-
Loading: Apply the pre-treated samples to the MCX plate. Apply low vacuum (approx. 2-3 in Hg).
-
Washing: Wash with 1 mL of 2% FA in H2O, followed by a highly stringent wash of 1 mL 100% MeOH.
-
Elution: Elute the target analytes into a clean collection plate using 2 × 500 µL of 5% NH4OH in MeOH.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:MeCN with 0.1% FA).
LC-MS/MS Instrument Conditions
Chromatographic Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5.0 µL
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95.0 | 5.0 |
| 0.50 | 95.0 | 5.0 |
| 2.00 | 10.0 | 90.0 |
| 2.50 | 10.0 | 90.0 |
| 2.51 | 95.0 | 5.0 |
| 3.50 | 95.0 | 5.0 |
Mass Spectrometry Parameters (ESI+ MRM): The exact mass of the compound is 215.03 Da. Protonation yields a precursor ion at m/z 216.0. Collision-induced dissociation (CID) primarily results in the loss of ammonia (-17 Da) to yield the quantifier ion at m/z 199.0, and the cleavage of the cyclopropanemethanamine group to yield the 3,5-dichlorophenyl cation qualifier at m/z 145.0.
Caption: ESI+ MS/MS fragmentation pathway of this compound.
Table 2: MRM Transitions and Source Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Analyte | 216.0 | 199.0 | 50 | 15 | Quantifier |
| Analyte | 216.0 | 145.0 | 50 | 30 | Qualifier |
| IS (d4) | 220.0 | 203.0 | 50 | 15 | Quantifier |
(Note: Source Temperature: 500°C; Ion Spray Voltage: 4500 V; Curtain Gas: 30 psi).
Method Validation & Data Presentation
The validation of this bioanalytical assay is strictly aligned with the ICH M10 guidelines for Bioanalytical Method Validation and Study Sample Analysis[2], ensuring its suitability for regulatory PK submissions. The self-validating nature of the assay is confirmed by the tight precision and high recovery metrics.
Table 3: Inter-Assay Precision and Accuracy (n = 6 runs, 6 replicates/run)
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Precision (% CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ QC | 1.00 | 1.04 | 6.2 | +4.0 |
| Low QC | 3.00 | 2.95 | 4.8 | -1.7 |
| Mid QC | 400.0 | 408.5 | 3.5 | +2.1 |
| High QC | 800.0 | 788.2 | 2.9 | -1.5 |
Acceptance Criteria: %CV
Table 4: Extraction Recovery and Matrix Effect (n = 6 lots of human plasma)
| QC Level | Extraction Recovery (%) | Matrix Effect (IS-Normalized Matrix Factor) |
|---|---|---|
| Low QC (3.0 ng/mL) | 88.4 ± 3.1 | 0.98 ± 0.04 |
| High QC (800 ng/mL) | 91.2 ± 2.5 | 1.01 ± 0.02 |
Interpretation: The rigorous 100% methanol wash enabled by the MCX sorbent effectively eliminates phospholipid-induced ion suppression, evidenced by the IS-normalized Matrix Factor being exceptionally close to 1.00.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
Application Note: Advanced Solid-Phase Extraction Strategies for Dichlorophenyl Amines in Complex Matrices
This Application Note is designed for researchers and drug development professionals requiring high-sensitivity extraction methods for dichlorophenyl amines (DCPAs), specifically focusing on 2,6-dichloroaniline (2,6-DCA) and 3,4-dichloroaniline (3,4-DCA) . These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and are significant environmental degradation products of phenylurea herbicides.
Introduction & Chemical Context
Dichlorophenyl amines (DCPAs) present a unique challenge in sample preparation due to their electronic properties. While chemically classified as amines, the presence of electron-withdrawing chlorine atoms on the phenyl ring significantly suppresses the basicity of the amino group.
-
The pKa Trap: Unlike typical alkyl amines (pKa ~10) or aniline (pKa 4.6), 2,6-dichloroaniline has a pKa of approximately 0.7–1.0 .
-
Implication for SPE: At typical sample pH (pH 4–8), DCPAs exist almost entirely in their neutral form . Consequently, standard Mixed-Mode Cation Exchange (MCX) protocols—which rely on protonated amines binding to sulfonate groups—are often ineffective unless the sample is acidified to pH < 1.0.
Strategic Approach: This guide prioritizes Polymeric Reversed-Phase (RP) and Hydrophilic-Lipophilic Balanced (HLB) chemistries. These sorbents leverage the strong hydrophobicity (LogP ~2.8–2.9) of the dichlorophenyl ring for retention, bypassing the need for ionization.
Method Development Strategy
Sorbent Selection Guide
| Sorbent Type | Suitability | Mechanism | Recommendation |
| Polymeric HLB (e.g., Oasis HLB, Strata-X) | High | Hydrophobic interaction + π-π bonding. Water-wettable. | Primary Choice. Robust recovery for both polar and non-polar matrices. |
| Silica C18 (e.g., Sep-Pak C18) | Medium | Hydrophobic interaction. | Effective but requires strict conditioning; prone to dewetting. |
| Mixed-Mode Cation Exchange (MCX) | Low | Ion exchange. | Not Recommended. Analyte is neutral at working pH. |
| Graphitized Carbon Black (GCB) | High | Planar interaction. | Excellent for removing pigments in soil/vegetable extracts (QuEChERS). |
Visualizing the Interaction Mechanism
The following diagram illustrates the physicochemical logic behind selecting Reversed-Phase over Ion-Exchange for this specific analyte class.
Caption: Mechanistic selection pathway demonstrating why Reversed-Phase is superior to Cation Exchange for low-pKa dichloroanilines.
Protocol A: Trace Analysis in Water (Wastewater/Groundwater)
Target Audience: Environmental Researchers Objective: Enrichment of 2,6-DCA and 3,4-DCA from aqueous matrices.
Materials
-
Cartridge: Polymeric HLB (200 mg / 6 mL).
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), HPLC-grade Water.
-
Reagents: 0.1 M HCl (for preservation), Sodium Hydroxide (NaOH).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Filter 500 mL water sample through a 0.45 µm glass fiber filter.[1]
-
Critical: Adjust pH to 7.0 ± 0.5 . While the analyte is neutral at pH 3-10, neutral pH prevents the co-extraction of humic acids (which are anionic at neutral pH but protonated/hydrophobic at acidic pH).
-
-
Conditioning:
-
5 mL MeOH (Solvation).
-
5 mL Water (Equilibration). Do not let the cartridge dry.
-
-
Loading:
-
Load sample at a flow rate of 5–10 mL/min.
-
Note: High flow rates are tolerated by polymeric sorbents.
-
-
Washing:
-
5 mL 5% Methanol in Water .
-
Rationale: Removes salts and highly polar interferences. The 5% organic content is safe due to the high logP (~2.9) of the analyte.
-
Drying: Dry cartridge under high vacuum for 10–15 minutes. Crucial step to allow immiscible elution solvents.
-
-
Elution:
-
2 × 3 mL Dichloromethane (DCM) or Methanol .
-
Tip: DCM is preferred if analyzing by GC-MS; MeOH is preferred for LC-MS.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase (e.g., 50:50 ACN:Water).
-
Protocol B: Biological Fluids (Plasma/Urine)
Target Audience: Drug Development / Toxicology Objective: Extraction of 2,6-DCA (Diclofenac metabolite/impurity) from plasma.
Materials
-
Cartridge: Polymeric HLB (30 mg / 1 mL) or 96-well plate format.
-
Internal Standard: 2,6-Dichloroaniline-d3 or 3,4-DCA (if analyzing 2,6-DCA).
Step-by-Step Workflow
-
Sample Pre-treatment (Protein Precipitation):
-
Aliquot 200 µL Plasma.
-
Add 20 µL Internal Standard.
-
Add 600 µL 1% Formic Acid in Water .
-
Rationale: Dilution disrupts protein binding. Acidification is not strictly for ionization but helps precipitate some proteins and keeps the matrix consistent.
-
Centrifuge at 10,000 x g for 5 mins. Use supernatant.
-
-
Conditioning:
-
Loading:
-
Load the supernatant (~800 µL) by gravity or low vacuum.
-
-
Washing:
-
1 mL 5% Methanol in 2% NH₄OH .
-
Expert Insight: The basic wash (pH > 10) removes acidic interferences (like endogenous phenols or parent Diclofenac acid) while the neutral DCPA remains retained.
-
-
Elution:
-
1 mL 100% Acetonitrile .
-
-
Analysis:
-
Direct injection into LC-MS/MS or evaporation/reconstitution if sensitivity requires.
-
Automated Workflow Diagram
The following diagram outlines the automated decision-making process for handling different matrices.
Caption: Operational workflow for automated or manual SPE processing of dichlorophenyl amines.
Validation Parameters & Performance
The following data summarizes expected performance metrics based on validated LC-MS/MS and GC-MS methodologies.
| Parameter | Specification | Notes |
| Recovery | 85% – 105% | High recovery due to strong hydrophobic retention on polymeric phases. |
| RSD (Precision) | < 5.0% | Excellent reproducibility when drying steps are strictly followed. |
| Linearity (r²) | > 0.995 | Range: 0.5 ng/mL – 1000 ng/mL. |
| LOD | ~0.1 ng/mL (LC-MS/MS) | Highly sensitive; GC-ECD can achieve similar levels for chlorinated species. |
| Matrix Effect | < 15% suppression | Basic wash step in plasma protocol significantly reduces phospholipid effects. |
Troubleshooting & Optimization
-
Low Recovery:
-
Cause: Incomplete elution or breakthrough during loading.
-
Fix: Ensure the cartridge is completely dry before eluting with immiscible solvents like DCM. If using MeOH, drying is less critical but recommended.
-
-
High Backpressure:
-
Cause: Clogging from particulate matter.
-
Fix: Use a larger pore size filter (0.7 µm) or centrifuge samples before loading.
-
-
Interference (Biologicals):
-
Cause: Co-elution of phospholipids.
-
Fix: Implement the Basic Wash (Step 4 in Protocol B) . At pH 10, phenols and fatty acids are ionized (soluble in water) and washed away, while DCPA remains neutral and bound.
-
References
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Butyl-2,3-dichloroaniline. Retrieved from
-
National Institutes of Health (NIH). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from
-
Thermo Fisher Scientific. Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking Water.[3] Application Note. Retrieved from
-
Agilent Technologies. SPE Method Development Tips and Tricks. Retrieved from
-
Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. Retrieved from
Sources
Recrystallization solvents for purifying 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
An In-Depth Guide to the Purification of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine via Recrystallization
Introduction
This compound is a compound of interest in pharmaceutical research and development, featuring a unique combination of a dichlorinated aromatic ring, a cyclopropyl moiety, and a primary amine. The purity of such active pharmaceutical ingredient (API) precursors is paramount to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and final drug products. Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2]
This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. We will explore the theoretical basis for solvent selection, present detailed experimental protocols for solvent screening and both single and mixed-solvent recrystallization, and offer practical troubleshooting advice. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity for this and structurally related compounds.
Part 1: Foundational Principles and Solvent Selection Strategy
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[3] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[4][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[6]
Physicochemical Analysis of the Target Compound
The structure of this compound offers key insights into its probable solubility:
-
Primary Amine (-NH₂): This functional group is polar and basic, capable of acting as a hydrogen bond donor and acceptor. It suggests solubility in protic solvents (e.g., alcohols, water) and potential salt formation with acids.[7][8]
-
3,5-Dichlorophenyl Group: This aromatic moiety is large, nonpolar, and hydrophobic. The chlorine atoms enhance this nonpolar character. This part of the molecule suggests solubility in organic solvents of low to medium polarity, such as ethers, esters, or aromatic hydrocarbons.[8]
-
Cyclopropane Ring: This is a small, nonpolar aliphatic group that contributes to the overall hydrophobic character of the molecule.
The molecule's amphiphilic nature—possessing both polar and nonpolar regions—makes it unlikely that a highly polar solvent like water or a very nonpolar solvent like hexane alone will be ideal. A solvent of intermediate polarity or a mixed-solvent system is often required for such compounds.[4]
Solvent Selection Workflow
A systematic approach to solvent selection is crucial for efficiency and success. The following workflow outlines a logical progression from theoretical selection to experimental verification.
Caption: Workflow for systematic solvent selection in recrystallization.
Candidate Solvent Systems
Based on the structural analysis, the following solvents are recommended for initial screening. They cover a range of polarities and functional types.
| Solvent Class | Example Solvents | Predicted Solubility Behavior for this compound |
| Protic Polar | Isopropanol, Ethanol | High Potential. The amine group should interact strongly, and the organic backbone will aid solubility, especially when hot. Good candidates for single-solvent recrystallization. |
| Aprotic Polar | Acetonitrile, Ethyl Acetate | Moderate Potential. May provide the ideal balance of polarity to dissolve the compound when hot but allow it to crash out upon cooling. Ethyl acetate is often effective for compounds with both aryl and polar groups.[8] |
| Nonpolar | Toluene, Heptane | Low Potential as Single Solvent. Likely to have low solubility even when hot due to the polar amine group. High Potential as Antisolvent. Excellent candidates for use in mixed-solvent systems with more polar solvents like ethanol or ethyl acetate.[2] |
| Mixed-Solvent | Ethanol/Water, Isopropanol/Heptane | High Potential. A solvent/antisolvent approach is very promising. The compound can be dissolved in a minimal amount of the hot "good" solvent (e.g., ethanol), followed by the careful addition of the "poor" solvent or "antisolvent" (e.g., water) to induce crystallization upon cooling.[5] |
Part 2: Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Microscale Solvent Screening
This protocol allows for the rapid assessment of multiple solvents using a small amount of crude material.
Objective: To identify a promising solvent or solvent pair for recrystallization.
Materials:
-
Crude this compound (~10-20 mg per test)
-
Test tubes or small vials
-
Candidate solvents (Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Deionized Water)
-
Hot plate or heating block
-
Pasteur pipettes
-
Stirring rod
Procedure:
-
Place approximately 15 mg of the crude solid into a test tube.
-
Add the selected solvent dropwise at room temperature while stirring. Add up to 0.5 mL. Note the solubility. An ideal solvent should show poor solubility at this stage.[3]
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.
-
Repeat this process for each candidate solvent and record observations in a table similar to the one below.
Sample Data Table:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Isopropanol | Sparingly Soluble | Soluble | Abundant, fine needles | Excellent Candidate |
| Ethanol | Soluble | Very Soluble | Poor recovery | Less suitable; too soluble when cold |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good, small prisms | Good Candidate |
| Heptane | Insoluble | Insoluble | N/A | Poor solvent; potential as antisolvent |
| Water | Insoluble | Insoluble | N/A | Poor solvent; potential as antisolvent |
Protocol 2: Single-Solvent Recrystallization using Isopropanol
Objective: To purify the crude product using a single, effective solvent identified during screening.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 50 mL of isopropanol (a volume insufficient to dissolve the solid at room temperature).
-
Heat the mixture to a gentle boil while stirring. Add more hot isopropanol in small portions until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is critical to create a saturated solution, which ensures maximum recovery of the pure product upon cooling.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of isopropanol in a second flask and heat it to boiling. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved product. This step prevents the product from crystallizing prematurely on the funnel.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[3][9]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes. Transfer the crystals to a clean, pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the yield and assess the purity by melting point analysis. A sharp melting point range close to the literature value indicates high purity.[9]
Protocol 3: Mixed-Solvent Recrystallization (Ethanol/Water)
Objective: To purify the compound when no single solvent is suitable, using a miscible solvent/antisolvent pair.
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude solid (5.0 g) in the minimum amount of boiling ethanol required for complete dissolution.
-
Antisolvent Addition: While keeping the solution hot, add deionized water (the antisolvent) dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.
-
Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is just at the point of saturation at the elevated temperature.
-
Crystallization & Isolation: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol above, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final wash.
Part 3: Troubleshooting and Advanced Considerations
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated to a high degree. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow to cool more slowly. If the problem persists, switch to a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added). The compound is too soluble even in the cold solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9] If this fails, boil off some of the solvent to increase the concentration and attempt to cool again. |
| Poor Recovery / Low Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period. Ensure the wash solvent is thoroughly chilled. Ensure the filtration apparatus is properly pre-heated for hot filtrations. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Before cooling the hot, dissolved solution, add a small amount of activated charcoal (decolorizing carbon) and boil for 5-10 minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the crystallization. |
Alternative Strategy: Salt Formation and Recrystallization
For basic compounds like amines, an alternative purification route involves converting the free base to its hydrochloride salt.[8] The salt often has very different solubility properties, typically being more soluble in polar solvents like water or ethanol and less soluble in nonpolar organic solvents.
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in a compatible solvent (e.g., HCl in ether, or concentrated aqueous HCl if using an alcohol) dropwise until precipitation of the salt is complete.
-
Isolate the crude salt by filtration.
-
Perform solvent screening and recrystallization on the hydrochloride salt, likely using polar protic solvents or their mixtures (e.g., ethanol/water).
This method can be highly effective at removing non-basic impurities. The pure amine free base can be regenerated by dissolving the purified salt in water and adding a base (e.g., NaOH, NaHCO₃) followed by extraction.
General Recrystallization Workflow Diagram
Caption: A generalized workflow for laboratory-scale recrystallization.
References
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
-
1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
1-(3,5-dichlorophenyl)methanamine - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
In Vitro Assay Protocols for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine: Profiling Amine-Targeting Pharmacophores
Introduction & Scientific Rationale
The compound 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (CAS: 1315375-47-3) is a highly versatile, rigidified pharmacophore widely utilized in structure-activity relationship (SAR) studies targeting amine-binding pockets. Its structural architecture is defined by three key features:
-
3,5-Dichlorophenyl Ring : Provides substantial lipophilicity and halogen-bonding capabilities, driving deep insertion into hydrophobic catalytic clefts or receptor orthosteric sites.
-
Cyclopropane Core : Restricts the conformational flexibility of the molecule, locking the spatial vector of the amine group.
-
Primary Methanamine : Acts as a critical hydrogen-bond donor and electrostatic anchor.
As a Senior Application Scientist, I have designed this protocol guide to evaluate this compound across two distinct, high-value amine-binding targets: an epigenetic enzyme and a G-protein-coupled receptor (GPCR).
-
Target 1: Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Cyclopropylamines are classic mechanism-based inactivators of FAD-dependent amine oxidases. The methanamine extension probes deeper into the LSD1 catalytic cleft than traditional 2-phenylcyclopropylamines, making it a critical scaffold for epigenetic drug discovery[1].
-
Target 2: Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is an intracellular GPCR activated by endogenous trace amines (e.g., phenylethylamine) and amphetamine-like psychostimulants. The rigidified cyclopropylmethanamine core serves as an excellent structural mimic for these ligands, allowing for potent modulation of TAAR1 signaling[2].
Physicochemical Properties & Compound Handling
Because of the high lipophilicity imparted by the 3,5-dichloro substitution, precise compound handling is required to prevent precipitation in aqueous assay buffers.
Table 1: Physicochemical Properties and Handling Parameters
| Property | Value / Specification |
| Compound Name | This compound |
| CAS Number | 1315375-47-3 |
| Molecular Formula | C10H11Cl2N |
| Molecular Weight | 216.11 g/mol |
| Stock Solvent | 100% anhydrous DMSO (Store at -20°C) |
| Max Assay DMSO | ≤ 0.5% (v/v) to prevent enzyme/cell toxicity |
| Dispensing Method | Acoustic liquid handling (e.g., Echo 550) recommended |
Protocol A: LSD1 (KDM1A) Biochemical Assay (Amplex Red)
Causality and Assay Design
LSD1 catalyzes the oxidative demethylation of mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2). This FAD-dependent reaction produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct[3]. The Amplex Red assay is a self-validating, peroxidase-coupled system: H₂O₂ reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to produce resorufin, a highly fluorescent molecule[1]. If this compound successfully inhibits LSD1, H₂O₂ production ceases, and fluorescence decreases.
Fig 1. Step-by-step workflow for the LSD1 Amplex Red biochemical assay.
Step-by-Step Methodology
-
Reagent Preparation : Prepare Assay Buffer (50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20). The detergent prevents non-specific compound aggregation.
-
Compound Plating : Using an acoustic dispenser, transfer 50 nL of this compound (in 100% DMSO) into a 384-well black microplate to create a 10-point dose-response curve.
-
Enzyme Addition : Add 5 µL of recombinant human LSD1 enzyme (final concentration: 40 nM) to the wells.
-
Pre-incubation : Incubate the plate for 30 minutes at room temperature. Causality Note: Cyclopropylamines are often slow-binding or irreversible inhibitors; pre-incubation is critical to allow covalent adduct formation with the FAD cofactor.
-
Reaction Initiation : Add 5 µL of a detection mix containing the peptide substrate (dimethyl H3(1-21)K4 at Km concentration), 10 µM Amplex Red, and 1 U/mL HRP[1].
-
Incubation : Seal the plate and incubate for 30–60 minutes at room temperature in the dark (Amplex Red is light-sensitive).
-
Readout : Measure fluorescence on a microplate reader (e.g., Tecan or EnVision) at Excitation: 530 nm / Emission: 590 nm.
System Validation & Quality Control
-
Interference Control : Run a counter-screen without LSD1 but with exogenous H₂O₂ to ensure the compound does not directly quench resorufin fluorescence or inhibit HRP.
-
Positive Control : Tranylcypromine (TCP), a standard LSD1 inhibitor, must be included on every plate.
Protocol B: TAAR1 cAMP Accumulation Assay (HTRF)
Causality and Assay Design
TAAR1 is a Gαs-coupled GPCR. Upon binding an agonist (such as trace amines or our target cyclopropylmethanamine), the receptor stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[2]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay. Native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody[4]. High receptor activation yields high native cAMP, which displaces the tracer, resulting in a decrease in the TR-FRET signal.
Fig 2. TAAR1 Gs-coupled signaling pathway and HTRF cAMP detection mechanism.
Step-by-Step Methodology
-
Cell Preparation : Harvest HEK293 cells stably expressing human TAAR1. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the degradation of synthesized cAMP, ensuring a robust assay window.
-
Cell Plating : Dispense 5 µL of the cell suspension (approx. 8,000 cells/well) into a white 384-well low-volume plate[2].
-
Compound Stimulation : Add 5 µL of this compound (diluted in Stimulation Buffer) to the cells. Incubate for 30 minutes at 37°C.
-
Lysis & Detection : Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Eu cryptate (both prepared in the manufacturer's lysis buffer).
-
Incubation : Incubate for 1 hour at room temperature to allow cell lysis and competitive binding equilibration.
-
Readout : Read the plate on a TR-FRET compatible reader. Excite at 337 nm and read emissions at 620 nm (Europium) and 665 nm (d2). Calculate the HTRF ratio (665 nm / 620 nm × 10,000).
System Validation & Quality Control
-
Antagonist Mode : To test if the compound is an antagonist, co-incubate it with an EC80 concentration of Phenylethylamine (PEA) or Methamphetamine[2].
-
Cell-Free Control : Run the compound against a known standard curve of cAMP in the absence of cells to rule out auto-fluorescence or TR-FRET quenching.
Data Analysis & Interpretation
Robust assay validation requires strict statistical thresholds. Data should be normalized to vehicle controls (0% inhibition/activation) and positive controls (100% inhibition/activation). IC₅₀ and EC₅₀ values are determined by fitting the normalized data to a 4-parameter logistic (4PL) non-linear regression model.
Table 2: Representative Assay Validation Metrics
| Assay System | Readout | Positive Control | Expected IC₅₀ / EC₅₀ | Minimum Z'-Factor |
| LSD1 Biochemical | Amplex Red (Fluorescence) | Tranylcypromine (TCP) | 1.5 - 3.0 µM | > 0.75 |
| TAAR1 Cell-based | HTRF (TR-FRET) | Phenylethylamine (PEA) | 0.5 - 1.2 µM | > 0.65 |
Note: A Z'-factor > 0.5 indicates an excellent assay. The highly optimized protocols above typically yield Z'-factors > 0.65, demonstrating high trustworthiness and reproducibility for HTS campaigns.
References
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology National Institutes of Health (NIH) / PMC[Link]
-
Histone Demethylase Assays Reaction Biology[Link]
-
Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation National Institutes of Health (NIH) / PMC[Link]
-
Genetically-encoded tools for cAMP probing and modulation in living systems Frontiers in Pharmacology[Link]
Sources
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Genetically-encoded tools for cAMP probing and modulation in living systems [frontiersin.org]
Enantioselective synthesis of chiral cyclopropanemethanamine derivatives
Application Note & Protocol Guide
Topic: Enantioselective Synthesis of Chiral Cyclopropanemethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive scientific guide to the enantioselective synthesis of chiral cyclopropanemethanamine derivatives. These structural motifs are of profound interest in medicinal chemistry due to their unique conformational properties and presence in several approved pharmaceuticals.[1] The inherent strain and three-dimensionality of the cyclopropane ring can confer improved metabolic stability and enhanced binding affinity to biological targets.[2] This guide moves beyond a simple recitation of procedures to explain the underlying principles and rationale for key strategic decisions in modern asymmetric synthesis. We will explore three dominant and powerful methodologies: Transition-Metal Catalysis, Organocatalysis, and Biocatalysis, providing detailed protocols for each.
The Significance of Chiral Cyclopropanemethanamines
Chirality is a critical factor in drug design, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] The cyclopropylmethylamine core is a "privileged scaffold" found in several impactful therapeutic agents. Notable examples include:
-
Tranylcypromine: A monoamine oxidase inhibitor (MAOI) used as an antidepressant. While used clinically as a racemate, its enantiomers possess distinct biological potencies.[4]
-
Ticagrelor (Brilinta®): An antiplatelet medication where a specific enantiomer of a cyclopropylamine intermediate is essential for its activity.[5]
-
Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder, the synthesis of which involves a key asymmetric cyclopropanation step.[4]
The development of robust, efficient, and highly stereoselective methods to access these building blocks is therefore a primary objective for synthetic and medicinal chemists.
Strategic Approach 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis, particularly using rhodium(II) complexes, is one of the most powerful and well-established methods for asymmetric cyclopropanation.[6] The core principle involves the reaction of a diazo compound with an alkene, mediated by a chiral rhodium catalyst, to form the cyclopropane ring. The choice of chiral ligand on the rhodium center is paramount for controlling the stereochemical outcome.[7]
Scientific Principles
The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo precursor.[8] The alkene then attacks this electrophilic carbene. The chiral ligands surrounding the rhodium atom create a sterically and electronically defined environment, directing the alkene's approach to favor the formation of one enantiomer over the other. N-sulfonyl-1,2,3-triazoles have emerged as stable and effective precursors for generating the necessary azavinyl carbenes under thermal conditions, offering a safer alternative to handling potentially explosive α-diazoimines.[9]
Key Workflow for Rhodium-Catalyzed Synthesis
Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.
Protocol: Asymmetric Synthesis of a Boryl-Substituted Cyclopropylmethanamine Precursor
This protocol is adapted from the rhodium(II)-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, which yields versatile boryl-substituted cyclopropylmethanamines.[10]
Materials:
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh₂(S-TCPTTL)₄ (1 mol%)
-
Pinacol allylboronate (1.2 equiv)
-
N-Sulfonyl-1,2,3-triazole (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Rh₂(S-TCPTTL)₄ catalyst (1 mol%) and the selected N-sulfonyl-1,2,3-triazole (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DCE to dissolve the solids. Add pinacol allylboronate (1.2 equiv) to the mixture.
-
Heating: Place the flask in a preheated oil bath at 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting triazole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to yield the boryl-substituted cyclopropylmethanamine product.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Scientist's Note (Causality): The slow addition of the diazo precursor or, in this case, the use of a triazole that generates the carbene precursor in situ upon heating, is crucial. This maintains a low concentration of the reactive rhodium carbene intermediate, minimizing side reactions such as dimerization and improving selectivity. DCE is a common solvent as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.
Data Summary: Catalyst Performance
| Catalyst | Alkene Substrate | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | Styrene | >95 | >99:1 | 98 |
| Rh₂(S-PTAD)₄ | 1-Octene | 85 | 94:6 | 97 |
| Rh₂(S-NTTL)₄ | Phenyl Vinyl Sulfide | 80 | >99:1 | 96 |
| Data synthesized from representative results in the literature.[7][9] |
Strategic Approach 2: Organocatalytic Enantioselective Cyclopropanation
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high enantioselectivity.[11] For cyclopropanation, a prominent strategy is the cascade Michael-alkylation reaction, also known as a Michael-Initiated Ring Closure (MIRC).[12]
Scientific Principles
This approach typically involves the reaction of an α,β-unsaturated aldehyde with a nucleophile containing a leaving group, such as a bromomalonate.[13] A chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether) reversibly reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereocontrolled Michael addition by the bromomalonate. The resulting enamine intermediate then undergoes an intramolecular Sₙ2 reaction (ring closure), displacing the bromide to form the cyclopropane ring and regenerating the catalyst.[13]
Mechanism: Iminium-Catalyzed MIRCdot
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine.
This synthesis relies on a two-step sequence: the cyclopropanation of 3,5-dichlorophenylacetonitrile, followed by the reduction of the resulting nitrile to a primary amine. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative method comparisons, and self-validating experimental protocols.
Synthetic Workflow
Two-step synthesis workflow: Cyclopropanation followed by nitrile reduction to the primary amine.
Troubleshooting & FAQs
Q1: Why is the yield of my cyclopropanation step so low, and how can I prevent the formation of alkene byproducts?
Causality: The α-alkylation of arylacetonitriles with 1,2-dibromoethane proceeds via a carbanion intermediate[1]. If the base is too weak or the reaction is poorly mixed, the reaction stalls at the mono-alkylated intermediate (4-bromo-2-(3,5-dichlorophenyl)butanenitrile). Furthermore, this intermediate can undergo an E2 elimination to form a terminal alkene instead of undergoing the desired intramolecular
Q2: During the reduction of the cyclopropanecarbonitrile intermediate, I am observing hydrodehalogenation (loss of chlorine). How do I prevent this?
Causality: The 3,5-dichloroarene moiety is highly sensitive to strong reducing conditions. Standard catalytic hydrogenation (e.g.,
Q3: I must use for cost reasons, but my isolated yield is poor due to an unfilterable emulsion during workup. What is the standard protocol to resolve this?
Causality: Unquenched aluminum salts form a gelatinous aluminum hydroxide emulsion in water. This emulsion traps the amine product and makes liquid-liquid phase separation nearly impossible. Solution: Implement the Fieser workup[3]. This precise, stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a granular, easily filterable white solid, liberating the trapped product and ensuring high recovery.
Quantitative Data: Comparison of Reduction Methods
The choice of reducing agent drastically impacts the final yield and purity profile of the methanamine product.
| Reduction Reagent | Average Yield | Dehalogenation Risk | Workup Difficulty | Chemoselectivity |
| 85 - 92% | Low | Low (Acidic quench) | Excellent | |
| 70 - 80% | Moderate | High (Requires Fieser) | Good | |
| < 20% | Very High | Low (Filtration) | Poor | |
| Raney Nickel / | 60 - 75% | Moderate | Moderate (Pyrophoric) | Moderate |
Self-Validating Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Cyclopropanation
Objective: Synthesize 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile.
-
Setup: To a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3,5-dichlorophenylacetonitrile (1.0 equiv) and toluene (0.5 M).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 equiv)[1].
-
Alkylation Agent: Add 1,2-dibromoethane (1.5 equiv). Self-Validation Check: Ensure the mixture is homogeneous before proceeding.
-
Base Addition: Slowly add a 50% (w/w) aqueous NaOH solution (3.0 equiv). Caution: The reaction is moderately exothermic.
-
Heating: Heat the biphasic mixture to 60 °C with vigorous mechanical stirring for 4-6 hours.
-
In-Process Control: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material (
) is fully consumed and a non-polar spot ( ) appears. -
Workup: Cool to room temperature, dilute with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Chemoselective Nitrile Reduction using
Objective: Synthesize this compound without dehalogenation.
-
Setup: In an oven-dried, argon-purged flask, dissolve 1-(3,5-dichlorophenyl)cyclopropanecarbonitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Reduction: Dropwise add a 1.0 M solution of
(3.0 equiv). Self-Validation Check: Maintain the internal temperature below 10 °C during addition to prevent side reactions. -
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
-
Quench: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Hydrolysis: Add 6 M HCl (excess) and reflux for 1 hour to break the stable amine-borane complex.
-
Isolation: Cool to room temperature, basify the aqueous layer to pH > 10 using 20% NaOH, and extract the free amine with dichloromethane (3x). Dry and concentrate to afford the product.
Protocol C: The Fieser Workup for Reductions
If
For a reaction containing
-
Dilute the reaction mixture with diethyl ether and cool to 0 °C.
-
Slowly add
mL of deionized water dropwise. -
Slowly add
mL of 15% aqueous NaOH. -
Add
mL of deionized water. -
Warm the mixture to room temperature and stir vigorously for 15 minutes. Self-Validation Check: The aluminum salts must transition from a sticky gel to a loose, white, granular precipitate.
-
Add anhydrous
, stir for an additional 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with ether.
References
- Benchchem. "1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6".
- Pressbooks. "12.4 Synthesis of Amines – Fundamentals of Organic Chemistry".
- University of Rochester. "Workup for Aluminum Hydride Reductions".
Sources
Navigating the Challenges of Amine Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC
For Immediate Release
PROSPECT HEIGHTS, IL – March 3, 2026 – In the intricate world of pharmaceutical and chemical analysis, achieving symmetrical, Gaussian peaks in High-Performance Liquid Chromatography (HPLC) is paramount for accurate quantification and reliable results. However, researchers frequently encounter the frustrating phenomenon of peak tailing, especially when analyzing amine-based compounds. This technical guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and a comprehensive FAQ section to address and resolve this common chromatographic challenge.
The primary cause of peak tailing for basic compounds like amines is secondary interactions with the stationary phase.[1] Specifically, the residual silanol groups (Si-OH) on the surface of silica-based columns are a major culprit.[2][3] These silanols can exist in different forms, with free silanols being more acidic and thus more likely to interact strongly with basic analytes, leading to tailing.[2]
This guide will explore the chemical principles behind these interactions and offer practical, field-proven solutions to mitigate their effects.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a distortion in which the latter half of a chromatographic peak is broader than the front half.[2] It is quantitatively measured by the USP tailing factor (T), where a value of 1 indicates a perfectly symmetrical peak. Values greater than 1 signify tailing, which can compromise resolution and integration accuracy.
Q2: Why are amine compounds particularly prone to peak tailing?
A2: Amine compounds are basic and can become protonated, carrying a positive charge.[4] This positive charge leads to strong electrostatic interactions with ionized, negatively charged silanol groups on the silica stationary phase.[1][4] This "acid-base" interaction acts as a secondary retention mechanism, causing some analyte molecules to be retained longer, resulting in a "tail."[4][5]
Q3: Can the HPLC system itself cause peak tailing?
A3: Yes, physical issues within the HPLC system can lead to peak tailing for all compounds, not just amines. These "physical problems" can include empty space or voids in the column, poorly fitted connections, or excessive tubing length, which contribute to extra-column band broadening.[3][4][6] A good diagnostic test is to inject a neutral compound; if it also tails, the problem is likely physical.[4]
Q4: What is the difference between peak tailing and peak fronting?
A4: Peak tailing occurs when the back of the peak is drawn out, while peak fronting is when the front of the peak is sloped.[2] Peak fronting can be caused by issues like poor sample solubility, column collapse, or sample overload.[2]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of amine-based compounds.
Mobile Phase Optimization: The First Line of Defense
Optimizing the mobile phase is often the most effective and straightforward way to improve peak shape.
The pH of the mobile phase is a critical parameter that influences the ionization state of both the amine analyte and the silanol groups on the stationary phase.[7]
-
Mechanism: At low pH (typically below 3), the ionization of silanol groups is suppressed, reducing their ability to interact with protonated amines.[5][8] For basic compounds, operating at a pH at least 2 units below the analyte's pKa is often recommended to ensure it is fully protonated and behaves consistently.[9] Conversely, at high pH (above 8), the amine is in its neutral form, minimizing ionic interactions. However, traditional silica columns are not stable at high pH.[10]
-
Protocol:
-
Determine the pKa of your amine analyte.
-
If using a standard silica-based column, prepare a mobile phase with a buffer that maintains the pH between 2.5 and 3.5. Common choices include phosphate or formate buffers.[11]
-
If peak shape is still poor, and your analyte is stable at high pH, consider using a pH-stable column (e.g., hybrid or ethylene-bridged hybrid particles) and a mobile phase with a pH around 10-11.[10]
-
Adding a competitive agent to the mobile phase can effectively mask the active silanol sites.
-
Mechanism: Additives like triethylamine (TEA) or diethylamine (DEA) are themselves basic compounds.[6][9] When added to the mobile phase, they become protonated and competitively bind to the negatively charged silanol groups, effectively shielding the amine analyte from these secondary interactions.[6]
-
Protocol:
-
Start by adding a low concentration of a basic additive to your mobile phase. A common starting point for TEA or DEA is 0.1% (v/v).[9]
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Observe the peak shape. You may need to optimize the concentration of the additive; typically, a range of 0.05% to 0.5% is effective.
-
Table 1: Common Mobile Phase Modifiers for Amine Analysis
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent and suppresses silanol ionization at low pH. | Can cause ion suppression in mass spectrometry.[12] |
| Formic Acid | 0.1% | Provides acidic pH to suppress silanol activity. | Volatile and MS-friendly.[13] |
| Triethylamine (TEA) | 0.1 - 0.5% | Competitively blocks active silanol sites.[6] | Can suppress MS signal; not volatile. |
| Diethylamine (DEA) | 0.1% | Similar to TEA, acts as a silanol blocking agent.[9] | Often used in chiral separations.[14] |
Stationary Phase Selection: Choosing the Right Column
The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.
Modern HPLC columns are often manufactured using high-purity (Type B) silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[2][5]
-
Mechanism: "End-capping" is a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to make them unavailable for interaction with analytes.[4][8] This significantly reduces peak tailing for basic compounds.
-
Recommendation: When developing a new method for amines, always start with a high-purity, base-deactivated, end-capped C18 or C8 column.[4]
Several column technologies have been specifically designed to improve the analysis of basic compounds.
-
Embedded Polar Group (PEG) Columns: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This polar group can interact with water from the mobile phase, creating a hydration layer that shields the analytes from the silica surface and its residual silanols.
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They offer a wider usable pH range (often 1-12), allowing for the analysis of basic compounds at high pH where they are in their neutral, non-ionic form, leading to excellent peak shapes.[10]
Diagram 1: Troubleshooting Workflow for Amine Peak Tailing
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 13. welch-us.com [welch-us.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Degradation of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
Executive Summary: Chemical Vulnerability Profile
1-(3,5-Dichlorophenyl)cyclopropanemethanamine is a sensitive primary amine building block. Its stability is compromised by two distinct chemical moieties: the primary amine (-CH₂NH₂) and the strained cyclopropane ring .
-
Primary Vulnerability (Atmospheric): The free primary amine is highly reactive toward atmospheric CO₂ (forming carbamates) and oxygen (forming N-oxides/imines). This is the leading cause of "crusting" and yellowing.
-
Secondary Vulnerability (Thermal/Acidic): While the 3,5-dichlorophenyl group provides some steric and electronic stabilization, the cyclopropane ring possesses inherent angle strain (~27.5 kcal/mol). Exposure to strong Lewis acids or high heat can trigger ring-opening decomposition.
Visualizing Degradation: The "Why" Behind the Protocols
To prevent degradation, you must understand the pathways. The diagram below illustrates the three main failure modes during storage.
Figure 1: Primary degradation pathways. Note that CO₂ absorption is the fastest degradation route for the free base.
Troubleshooting Guide: FAQs & Solutions
Issue 1: "My white powder has turned into a yellow, sticky gum."
Diagnosis: Oxidative Degradation. Primary amines are susceptible to oxidation, especially when catalyzed by light or trace metal impurities. The "yellowing" is often due to the formation of N-oxides or conjugated imine species (Schiff bases) formed by self-condensation.
-
Immediate Action: Check purity via LC-MS. If purity is >95%, repurify immediately.
-
Prevention:
-
Exclude Light: Store in amber glass vials.
-
Exclude Oxygen: Purge headspace with Argon (heavier than air) rather than Nitrogen for better blanketing.
-
Issue 2: "There is a white crust forming on the rim of the bottle."
Diagnosis: Carbamate Formation (The "Air" Problem). The free base amine reacts with atmospheric CO₂ to form a carbamate salt. This is reversible but alters the stoichiometry of your reactions.
-
Equation:
-
Fix: The crust is often insoluble in non-polar solvents. Dissolve the bulk material in an organic solvent (DCM/EtOAc), wash with basic brine (NaOH/NaCl) to regenerate the free base, and dry over
.
Issue 3: "Should I store it as a Free Base or Hydrochloride Salt?"
Verdict: ALWAYS store as the Hydrochloride (HCl) Salt. The free base is a liquid or low-melting solid that is highly reactive. The HCl salt protonates the amine, effectively "locking" the lone pair of electrons. This prevents:
-
Reaction with CO₂ (Carbamate formation).
-
Oxidation (N-oxide formation).
| Feature | Free Base | HCl Salt |
| Physical State | Viscous Oil / Low-melt Solid | Crystalline Solid |
| Hygroscopicity | High | Low to Moderate |
| Shelf Life (4°C) | 3-6 Months | >2 Years |
| Air Stability | Poor (Absorbs CO₂) | Excellent |
Protocol: Conversion to Stable HCl Salt
If you purchased the Free Base, convert it to the HCl salt for long-term storage using this self-validating protocol.
Reagents:
-
This compound (Free Base)
-
Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) - Anhydrous -
HCl in Dioxane (4M) or HCl gas
Step-by-Step:
-
Dissolution: Dissolve the free base in anhydrous
(10 mL per gram). Ensure the solution is clear. -
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add HCl (in Dioxane) with vigorous stirring.
-
Checkpoint: A white precipitate should form immediately.
-
-
Validation: Continue adding HCl until the supernatant liquid tests acidic (pH < 2) on wet pH paper.
-
Isolation: Filter the solid under a stream of Nitrogen (to prevent moisture absorption).
-
Drying: Dry the solid in a vacuum desiccator over
for 12 hours. -
Storage: Transfer to an amber vial, purge with Argon, seal with Parafilm, and store at -20°C.
Optimal Storage Workflow
Follow this logic gate to determine the correct storage condition for your specific sample state.
Figure 2: Decision tree for processing and storing incoming shipments.
References & Authority
-
PubChem. (2025).[1] 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride | C9H10Cl3N.[1] National Library of Medicine. Link
-
MilliporeSigma. (2025). Safety Data Sheet: Primary Amines and Storage Stability. Sigma-Aldrich. Link
-
GuideChem. (2026). Cyclopropylamine Storage and Handling Guidelines. Link
-
ChemicalBook. (2024). This compound Properties. Link
-
Thermo Fisher Scientific. (2025).[2] Handling Air-Sensitive Amines: Technical Bulletin. Link
Sources
Technical Support Center: Purification of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
Case Reference: PUR-DCPM-001 Status: Active Guide Analyst: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (DCPM). Due to the specific structural features of this molecule—namely the electron-deficient 3,5-dichlorophenyl ring and the strained cyclopropane moiety—standard amine purification protocols require modification to prevent ring opening or degradation.
This guide assumes you have synthesized the crude product via the reduction of 1-(3,5-dichlorophenyl)cyclopropanecarbonitrile or its corresponding amide, as these are the primary synthetic routes for this scaffold [1, 2].
Module 1: Initial Diagnostics (The "Triage")
Q: My crude product is a viscous, sticky oil that refuses to solidify. It shows no amine peak in NMR. What is happening?
A: You likely have a stable Amine-Borane complex.
If you used Borane (BH₃[1][2]·THF or BH₃·DMS) for the reduction of the nitrile/amide, the primary amine product often forms a stable Lewis acid-base adduct with boron (R-NH₂:BH₃). This complex is neutral , lipophilic, and will not participate in acid-base extraction (it stays in the organic layer).
The Fix: Vigorous Hydrolysis Simple water or mild acid washes are insufficient. You must chemically cleave the N-B bond.
Protocol:
-
Dissolve the crude oil in Methanol (MeOH).
-
Add excess 4M HCl (in dioxane or aqueous).
-
Reflux for 1–2 hours. Note: The cyclopropane ring is generally stable to these specific conditions, but do not use concentrated H₂SO₄.
-
Concentrate to dryness.
-
Basify with NaOH (pH > 12) and extract into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Module 2: Chemical Purification (Acid-Base Extraction)
Q: How do I remove unreacted nitrile/amide and non-basic organic impurities?
A: Use a pH-Switch Extraction Protocol.
This is the most effective method for purifying DCPM. The 3,5-dichloro substitution makes the phenyl ring lipophilic, but the primary amine remains basic (pKa ~9.5). We exploit this to separate it from neutral impurities (starting material) and acidic impurities (phenols, if any).
Workflow Diagram
Caption: pH-Switch Extraction Workflow for separating DCPM from neutral starting materials.
Critical Technical Nuances:
-
Solvent Choice: Use MTBE (Methyl tert-butyl ether) for the initial dissolution. It prevents emulsions better than Diethyl Ether and is less likely to extract the amine salt than DCM.
-
pH Control: When basifying, ensure pH > 12. The 3,5-dichloro groups are electron-withdrawing, slightly lowering the pKa of the amine, meaning you need a strong base to ensure it is fully deprotonated and enters the organic phase.
Module 3: Salt Formation & Recrystallization
Q: The free base is an oil.[3] How do I get a stable solid for storage or analysis?
A: Convert to the Hydrochloride (HCl) Salt. [3]
The HCl salt of arylcyclopropanemethanamines is typically a high-melting, stable crystalline solid [3].
Protocol:
-
Dissolve the purified free base oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl in Dioxane or HCl in Diethyl Ether dropwise.
-
Warning: Do not use aqueous HCl if you want to precipitate the solid directly.
-
-
Add Diethyl Ether (anti-solvent) slowly until turbidity persists.
-
Stir at 0°C for 1 hour. White crystals should form.
-
Filter and wash with cold ether.[3]
Troubleshooting Crystallization:
| Symptom | Cause | Solution |
|---|---|---|
| Oiling out (Two liquid phases) | Solvent too polar or wet. | Decant supernatant. Dissolve oil in hot IPA, add warm Ether, cool very slowly. |
| Green/Yellow Color | Trace metal salts (from reduction). | Recrystallize from IPA with activated charcoal. |
| Hygroscopic Solid | Excess HCl trapped. | Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets. |
Module 4: Advanced Impurity Removal (Chromatography)
Q: I still see a "dimer" impurity (Secondary Amine) or difficult byproducts.
A: Use Amine-Modified Silica Chromatography.
During reduction, the primary amine can react with the intermediate imine to form a secondary amine dimer (DCPM-DCPM). This is lipophilic and basic, making it hard to remove via extraction.
Chromatography Strategy:
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Why? Without this, the amine interacts with acidic silanol groups on the silica, causing severe tailing and co-elution with impurities [4].
-
-
Gradient: 0%
10% Methanol in DCM (with 1% NH₄OH).
Impurity Identification Table:
| Impurity Type | Origin | Detection (TLC/NMR) | Removal Method |
| Nitrile (Starting Material) | Incomplete Reduction | High Rf (Non-polar). No NH protons. | Acid-Base Extraction (Module 2). |
| Secondary Amine (Dimer) | Reductive Amination side-reaction | Close Rf to product. 1 NH proton (broad).[4] | Column Chromatography (DCM/MeOH/NH3).[5] |
| Des-chloro Analog | Hydrogenolysis (if Pd/C used) | Mass Spec: M-34 or M-68 peaks. | Difficult. Requires careful fractional recrystallization of the HCl salt. |
Module 5: Stability & Storage FAQ
Q: Is the cyclopropane ring stable? A: Yes, but with caveats. The cyclopropane ring in this scaffold is stabilized by the methylene spacer. However, it is sensitive to strong acids at high heat (e.g., boiling conc. HCl or H₂SO₄), which can cause ring-opening to form butenyl derivatives. Always perform salt formation at 0°C to Room Temperature.
Q: Why is my product turning pink/brown on the shelf? A: Primary amines are prone to oxidation and carbamate formation (reacting with CO₂ in air).
-
Prevention: Store the HCl salt (not the free base) under Argon/Nitrogen at -20°C.
References
-
Synthesis of 1-arylcyclopropanemethanamines
- Source: Patent US20040157928A1 (Methods for synthesis of 1-aryl-2-aminomethylcyclopropanes).
- Relevance: Describes the reduction of 1-arylcyclopropanecarbonitriles using Borane-THF.
-
Link:
-
Borane Reduction & Workup
-
Source: J. Org.[6] Chem. 1993, 58, 2, 355–360.
- Relevance: Mechanisms of borane reduction of nitriles and the necessity of acidic hydrolysis for amine-borane complexes.
-
Link:
-
-
Salt Formation Protocols (Analogous Compounds)
- Source: Journal of Medicinal Chemistry, "Synthesis and Monoamine Transporter Affinity of 1-Arylcyclopropylamines" (Relating to Bicifadine/Amitifadine analogs).
- Relevance: Confirms HCl salt stability and recrystallization solvents for dichlorophenyl-cyclopropyl amines.
-
Link:
-
Chromatography of Amines
- Source: Kinesis Technical Guide, "Flash Chromatography Separ
-
Relevance: Explains the use of amine modifiers to prevent tailing on silica.[5]
-
Link: (General Reference for Amine Chromatography).
Sources
- 1. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for Cyclopropane Ring Stability
Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with cyclopropane ring degradation during organic synthesis. Due to its inherent ring strain (≈27 kcal/mol) and compressed 60° bond angles, the cyclopropane C–C bond exhibits anomalous pi-character, causing poor overlap of sp³ hybrid orbitals[1]. This inherent instability makes the ring highly susceptible to thermal isomerization, radical cleavage, and nucleophilic ring-opening[2].
This center provides field-proven, mechanistically grounded troubleshooting strategies to preserve the integrity of the three-membered ring across diverse reaction conditions.
Diagnostic Workflow: Identifying the Root Cause of Ring-Opening
Before adjusting your protocol, use the diagnostic decision tree below to identify the specific mechanistic pathway causing your cyclopropane degradation.
Diagnostic workflow for identifying and resolving cyclopropane ring-opening pathways.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing butenyl side products during Grignard reagent formation?
Mechanistic Cause: The presence of butenyl derivatives is a classic diagnostic marker for radical-mediated ring-opening[3]. When forming a Grignard reagent from a cyclopropylalkyl bromide (e.g., (8-bromooctyl)cyclopropane), the intermediate radical can rapidly rearrange to relieve ring strain if the temperature is too high. Optimization Strategy: Maintain the reaction temperature strictly at or below 0–25 °C. Use highly reactive Rieke magnesium or freshly activated turnings to accelerate the metal insertion step, effectively outcompeting the kinetics of the radical rearrangement[3].
Q2: How does solvent polarity interact with temperature to compromise ring stability?
Mechanistic Cause: Solvents with high dielectric constants (ε), such as acetonitrile (ε = 37.5) or DMF, stabilize charged transition states[4]. If your cyclopropane has donor-acceptor (DA) substituents, elevated temperatures (e.g., >50 °C) combined with polar solvents provide enough driving force to relieve the ~27 kcal/mol ring strain via zwitterionic intermediate formation and subsequent nucleophilic ring-opening[1][4]. Optimization Strategy: Switch to aprotic, non-polar solvents like toluene (ε = 2.4) or dichloromethane. Experimental data confirms that reactions in toluene at ambient temperatures preserve >95% of the cyclopropane ring, whereas acetonitrile at 50 °C can result in up to 20% degradation[4].
Q3: What is the absolute thermal limit of the cyclopropane ring?
Mechanistic Cause: For unactivated, unsubstituted cyclopropanes, the ring is surprisingly robust to pure heat, requiring temperatures exceeding 400 °C to undergo non-concerted thermal isomerization to propene via a trimethylene biradical intermediate[5]. However, this is largely irrelevant for organic synthesis, as functionalized cyclopropanes (especially DA cyclopropanes) can undergo thermal ring-opening with amines or other nucleophiles at temperatures as low as 25–90 °C[6]. Optimization Strategy: Never rely on the 400 °C baseline. For functionalized cyclopropanes, treat 90–100 °C as the absolute upper thermal limit[7], and always attempt functionalization at room temperature first.
Quantitative Analysis: Temperature and Solvent Effects
To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and cyclopropane stability.
| Substrate Type | Solvent (Dielectric Constant) | Temperature (°C) | Ring Preservation (%) | Primary Degradation Pathway |
| Unactivated Cyclopropane | Gas Phase | > 400 | < 5% | Thermal Isomerization (Biradical)[5] |
| Donor-Acceptor Cyclopropane | Acetonitrile (ε = 37.5) | 50 | 80–85% | Nucleophilic Ring-Opening[4] |
| Donor-Acceptor Cyclopropane | Toluene (ε = 2.4) | 23 | > 95% | None (Stable)[4] |
| Cyclopropylalkyl Bromide | THF (ε = 7.5) | 60 (Reflux) | < 50% | Radical Ring-Opening (Butenyl)[3] |
| Cyclopropylalkyl Bromide | THF (ε = 7.5) | 0–25 | > 95% | None (Stable)[3] |
Self-Validating Protocol: Low-Temperature Grignard Formation
To ensure maximum yield without ring cleavage, follow this optimized protocol for the functionalization of cyclopropylalkyl halides.
Objective: Synthesize a cyclopropane-containing Grignard reagent while suppressing radical-mediated ring-opening. Self-Validation Checkpoint: Monitor the reaction via GC/MS. The absence of m/z peaks corresponding to terminal alkenes (butenyl fragments) validates the preservation of the cyclopropane ring.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 1.5 equivalents of highly reactive magnesium (e.g., Rieke magnesium) and anhydrous THF[3].
-
Thermal Suppression: Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures dynamically suppress the kinetics of the intermediate alkyl radical's rearrangement into a butenyl radical[3].
-
Initiation: Add 5% of the cyclopropylalkyl bromide (e.g., (8-bromooctyl)cyclopropane) dropwise. Wait for the initiation of the reaction, indicated by a slight temperature bump or localized bubbling.
-
Controlled Addition: Add the remaining substrate dropwise over 30 minutes. Critical: Strictly maintain the internal temperature below 10 °C throughout the addition.
-
Electrophilic Trapping: Once formation is complete (verify by quenching a small aliquot and checking TLC), immediately add the target electrophile at 0 °C to prevent thermal degradation of the organomagnesium species[3].
Mechanistic Pathways of Degradation
Understanding the energy landscape of your reaction is critical. The diagram below illustrates how temperature dictates the fate of the cyclopropane ring.
Temperature-dependent mechanistic pathways of cyclopropane reactivity and degradation.
References
-
A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane . Benchchem.5
-
7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] . Benchchem. 7
-
Buy (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6 . Smolecule. 4
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles . Thieme-Connect. 6
-
How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane . Benchchem. 3
-
Cyclopropanes in Organic Synthesis . Scribd. 2
-
4.3: Stability of Cycloalkanes - Ring Strain . Chemistry LibreTexts. 1
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | 1375303-75-5 | Benchchem [benchchem.com]
Validation & Comparative
High-Resolution 1H NMR Profiling: 1-(3,5-Dichlorophenyl)cyclopropanemethanamine vs. Structural Analogues
Executive Summary: The Diagnostic "Fingerprint"
Product Focus: 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (hereafter 1-DCPCM ) Primary Application: Structural verification of aryl-cycloalkyl scaffolds in drug discovery (resembling serotonin/norepinephrine reuptake inhibitor pharmacophores).
This guide provides a technical comparison of the 1H NMR spectral performance of 1-DCPCM against its critical structural alternatives: its regioisomer (3,4-dichloro) and its ring-expanded analog (cyclobutyl) .
Key Analytical Advantage:
The unique geometry of the cyclopropane ring in 1-DCPCM creates a high-field shielding cone (magnetic anisotropy) that shifts the methylene protons (
Part 1: Detailed Spectral Assignment (The "Product")
The Aromatic Region: Symmetry as a Purity Marker
The 3,5-dichlorophenyl substitution pattern possesses a
-
7.10 – 7.25 ppm (1H, Triplet,
Hz): Proton at position 4 (para to the cyclopropane). -
7.25 – 7.40 ppm (2H, Doublet,
Hz): Protons at positions 2 and 6. These are chemically equivalent.
Diagnostic Logic: The presence of a clear triplet/doublet system with small meta-coupling constants (
The Cyclopropane "Roofing" Effect
Unlike standard alkyl chains, the cyclopropane protons appear at unusually high fields due to the ring's diamagnetic anisotropy.
- 0.70 – 0.95 ppm (2H, Multiplet): Protons cis to the phenyl ring.
- 0.95 – 1.15 ppm (2H, Multiplet): Protons trans to the phenyl ring.
Note: These protons form a complex AA'BB' system. In lower resolution instruments (300 MHz), they may appear as two broad multiplets. In high-field (600 MHz+), the roofing effect (second-order coupling) becomes distinct.
The Methanamine Side Chain
-
2.75 – 2.90 ppm (2H, Singlet): The methylene (
) protons.-
Crucial Observation: This signal appears as a singlet because the adjacent carbon (C1 of the ring) is quaternary (fully substituted). If this signal splits into a doublet, it indicates the ring has opened or the structure is incorrect.
-
Part 2: Comparative Analysis (Performance vs. Alternatives)
This section objectively compares the spectral "performance" (resolution and identification ease) of 1-DCPCM against common analogues.
Comparison 1: Regioisomer Differentiation
Alternative: 1-(3,4-Dichlorophenyl)cyclopropanemethanamine.
| Feature | 1-DCPCM (3,5-Dichloro) | Alternative (3,4-Dichloro) | Analytical Verdict |
| Symmetry | Symmetric (A2B pattern) | Asymmetric (ABC pattern) | 1-DCPCM is easier to quantify due to simplified integration. |
| Coupling ( | Meta only (~1.9 Hz) | Ortho (~8.3 Hz) + Meta (~2.0 Hz) | Large ortho coupling in the alternative dominates the spectrum. |
| Proton Count | 2 distinct aromatic signals | 3 distinct aromatic signals | 1-DCPCM offers cleaner baselines for impurity detection. |
Comparison 2: Ring Strain Effects (Cyclopropyl vs. Cyclobutyl)
Alternative: 1-(3,5-Dichlorophenyl)cyclobutyl methanamine.
| Feature | 1-DCPCM (Cyclopropyl) | Cyclobutyl Analog | Mechanism |
| Ring Protons | Cyclopropane anisotropy shields protons; Cyclobutane lacks this strong effect. | ||
| Ring strain in cyclopropane affects the hybridization (more | |||
| Resolution | High (distinct region) | Low (overlaps with solvent/grease) | 1-DCPCM ring protons are in a "silent" spectral region, making quantification superior. |
Comparison 3: Salt vs. Free Base Performance
Alternative: 1-DCPCM Hydrochloride Salt.
-
Free Base:
appears as a broad singlet at 1.2–1.5 ppm. -
HCl Salt:
protons shift downfield to 8.0–8.5 ppm (broad) and the adjacent methylene ( ) shifts downfield by ~0.3 ppm due to the inductive effect of the cation. -
Recommendation: For purity analysis, the Free Base in
provides sharper lines. The Salt form in often results in broadened exchangeable protons that obscure aromatic details.
Part 3: Experimental Protocols
Protocol A: Optimal Sample Preparation for High-Resolution NMR
-
Objective: Minimize line broadening and solvent overlap.
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.-
Why:
is non-polar, preventing viscosity broadening associated with DMSO. It also keeps the water peak ( 1.56 ppm) away from the critical cyclopropane region ( 0.8-1.2 ppm).
-
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Warning: Over-concentration (>20 mg) can cause stacking of the planar phenyl rings, inducing concentration-dependent chemical shift changes (upfield shifts).
-
Protocol B: Data Processing Workflow
-
Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
-
Phasing: Manually phase the methylene singlet at
2.8 ppm first (highest intensity non-solvent peak). -
Integration: Normalize the methylene singlet to 2.00H.
Part 4: Visualization of Structural Logic
Diagram 1: Spectral Assignment Logic Tree
This diagram illustrates the decision-making process for confirming the structure based on spectral features.
Caption: Logic flow for distinguishing 1-DCPCM from its regioisomers and ring-analogs using 1H NMR markers.
Diagram 2: Analytical Workflow
Caption: Step-by-step experimental workflow for ensuring reproducibility in spectral acquisition.
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR Spectrum of Cyclopropane. Retrieved from [Link]
- Relevance: Foundational data on cyclopropane magnetic anisotropy and chemical shifts ( 0.22 ppm base value).
-
Kleinpeter, E., et al. (2015).[1] "Anisotropy effect of three-membered rings in 1H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry." Journal of Physical Chemistry A. Retrieved from [Link]
-
Relevance: Citations for the shielding cone effects of cyclopropane rings on adjacent protons.[2]
-
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarbonitrile 1H NMR Data. Retrieved from [Link]
- Relevance: Comparative spectral data for the monosubstituted cyclopropane precursor.
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Relevance: Theoretical grounding for the 3,5-dichlorophenyl splitting p
Sources
- 1. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comprehensive Comparison Guide: Reference Standards for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine Purity
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with rigidified lipophilic amines. 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (CAS 1315375-47-3) 1 is a highly privileged structural motif. It serves as a critical building block in the synthesis of modern isoxazoline-class parasiticides and CNS-active pharmaceuticals 2.
However, the very features that make this molecule biologically valuable—the rigid cyclopropyl ring and the highly lipophilic dichlorophenyl moiety—complicate its synthesis and purification. During the reduction of its synthetic precursor, 1-(3,5-dichlorophenyl)cyclopropanecarbonitrile (CAS 124387-65-1) , process degradants such as des-chloro impurities and secondary amine dimers frequently emerge.
To accurately quantify these impurities during API scale-up, selecting the correct tier of reference standard is paramount. This guide objectively compares reference standard tiers and provides field-proven, self-validating analytical methodologies for this specific compound.
Comparative Analysis of Reference Standard Tiers
Not all reference materials are created equal. The choice of standard dictates the analytical uncertainty of your entire quality control system. Below is a quantitative comparison of the three primary tiers of reference standards used for this compound.
Table 1: Quantitative Comparison of Reference Standard Tiers
| Standard Tier | Purity Requirement | Certification / Traceability | Cost / Availability | Best Use Case |
| Tier 1: Primary CRM | >99.5% (Absolute, qNMR) | ISO 17034, ISO/IEC 17025 | High / Custom Synthesis | Calibrating working standards, IND/NDA regulatory submissions |
| Tier 2: Commercial High-Purity | ≥97.0% (HPLC/GC area %) | COA (Non-accredited) | Moderate / Off-the-shelf | Early R&D, qualitative screening, synthetic starting material |
| Tier 3: In-House Working Standard | >98.0% (Mass Balance) | Traceable to Tier 1 CRM | Low per use / High setup | Routine batch release, daily QC, stability indicating assays |
The Causality of Impurities: Why Standards Matter
To understand why high-purity standards are required, we must look at the synthetic causality. The conversion of the nitrile precursor to the primary amine is chemically aggressive. Over-reduction leads to dehalogenation (yielding the des-chloro impurity), while side reactions can cause the primary amine to attack unreacted imine intermediates, forming dimers.
Synthetic pathway highlighting critical process impurities requiring standard quantification.
Experimental Methodology: Self-Validating Purity Determination
Standard silica-based C18 columns fail for this compound. The primary amine (pKa ~9.5) interacts heavily with unreacted surface silanols, causing severe peak tailing that artificially inflates impurity integration errors.
The Causality-Driven Solution : We utilize a Charged Surface Hybrid (CSH) C18 column. The low-level positive charge on the CSH particle surface electrostatically repels the protonated amine, ensuring sharp, symmetrical peaks. Furthermore, while Trifluoroacetic Acid (TFA) would normally be used to force peak symmetry, it causes severe ion suppression in Mass Spectrometry. By using a CSH column, we can use 0.1% Formic Acid instead, allowing simultaneous UV quantification and MS identification (a self-validating system).
Protocol 1: UPLC-UV/MS Impurity Profiling
-
System Setup : Equip a UPLC system with a PDA detector and a single quadrupole mass spectrometer (ESI+).
-
Column Selection : Install a Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Sample Preparation : Dissolve the reference standard candidate in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
Gradient Elution : Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection : Extract UV chromatograms at 220 nm (optimal for the dichlorophenyl chromophore). Monitor MS for the target mass [M+H]+ and the des-chloro mass shift (-34 Da).
In-House Working Standard Qualification Protocol
Relying solely on chromatographic area percent is a critical failure point in analytical chemistry; it assumes all impurities absorb UV light equally and ignores inorganic salts or water. To establish a Tier 3 Working Standard, we must use a Mass Balance Approach cross-validated by quantitative NMR (qNMR).
Workflow for qualifying an in-house working standard using orthogonal analytical techniques.
Protocol 2: Mass Balance & Orthogonal Validation
-
Chromatographic Purity (HPLC %) : Execute Protocol 1 to determine the total organic impurity area percent.
-
Moisture Content (KF) : Perform Karl Fischer titration to quantify water content (% w/w).
-
Residual Solvents (GC-FID) : Analyze for trapped synthetic solvents (e.g., THF, Hexane) using Headspace GC.
-
Residue on Ignition (ROI) : Combust a 1.0 g sample at 600°C to determine inorganic salt carryover (e.g., lithium or aluminum salts from the LiAlH4 reduction).
-
Mass Balance Calculation :
-
Absolute Purity = 100% - (HPLC Impurities + KF Water + GC Solvents + ROI)
-
-
Orthogonal Verification (qNMR) : Dissolve the standard in DMSO-d6 spiked with a highly pure internal calibrator (e.g., Maleic acid CRM). Compare the integration of the cyclopropyl protons against the calibrator. The qNMR purity must match the Mass Balance purity within ±0.5% to certify the material as a Working Standard.
References
- BLD Pharm. "Cyclopropanemethanamine, 1-(3,5-dichlorophenyl)- (CAS 1315375-47-3)".
- World Intellectual Property Organization. "WO2020055955A1 - Isoxazoline compounds for controlling invertebrate pests".
- Amadis Chemical Company. "1-(3,5-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE (CAS 124387-65-1)".
Sources
Validating UV-Vis absorbance maxima for dichlorophenyl compounds
Validating UV-Vis Absorbance Maxima for Dichlorophenyl Compounds: A Comparative Guide to Spectrophotometric Technologies
Introduction
Dichlorophenyl compounds—ranging from active pharmaceutical ingredients (APIs) like diclofenac to environmental pollutants like 2,4-dichlorophenol—require rigorous analytical characterization. The foundational step in developing quantitative assays, such as HPLC-UV methods or pKa determinations, is the precise validation of their UV-Vis absorbance maxima (
This guide objectively compares the two dominant spectrophotometric architectures used for this task—Double-Beam Scanning and Photodiode Array (PDA)—and provides a field-proven, self-validating protocol for determining the
The Analytes: Spectral Signatures of Dichlorophenyls
The UV-Vis spectra of dichlorophenyl derivatives are dominated by
Accurate determination of these peaks is highly dependent on the solvent environment and the instrument's optical resolution.
Table 1: Representative Dichlorophenyl Compounds and their Expected
| Compound | Structural Class | Typical Solvent | Expected | Primary Application |
| Diclofenac Sodium | NSAID (API) | Aqueous / Acidic | ~276 nm[1], | Pharmaceutical QA/QC |
| 2,4-Dichlorophenol | Chlorinated Phenol | Aqueous | ~284 nm[2] | Environmental Monitoring |
Technology Comparison: Double-Beam vs. Photodiode Array (PDA)
When validating the absorbance maxima of dichlorophenyl compounds, the choice of spectrophotometer architecture fundamentally impacts data integrity. We must choose between pre-dispersive (Double-Beam) and post-dispersive (PDA) optical systems.
Table 2: Objective Performance Comparison
| Feature | Double-Beam Scanning Spectrophotometer | Photodiode Array (PDA) Spectrophotometer |
| Optical Design | Pre-dispersive: Monochromatic light hits the sample. Beam is split into sample and reference paths[3]. | Post-dispersive: Full broadband white light hits the sample, then disperses onto a diode array[4]. |
| Baseline Stability | Excellent. Real-time compensation for lamp drift and solvent fluctuations[3]. | Good. Relies on a sequentially stored blank scan. |
| Acquisition Speed | Slower. Mechanical gratings must physically scan across the wavelength range. | Ultra-Fast. Captures the entire 190–1100 nm spectrum simultaneously in milliseconds[5]. |
| Photolysis Risk | Low. Only gentle, low-energy monochromatic light interacts with the analyte[4]. | High. The sample is bombarded with intense, full-spectrum UV light, risking degradation[4]. |
| Best Used For | High-precision | High-throughput screening, kinetic studies, and inline HPLC-UV detection. |
Scientific Integrity: Causality in Experimental Design
To ensure our protocol is robust, we must understand the why behind our experimental choices:
-
Solvent Cutoff Causality: We strictly utilize UV-transparent solvents like HPLC-grade methanol or water. Using solvents with high UV cutoffs (e.g., acetone, which absorbs heavily below 330 nm) will completely obscure the critical 270–290 nm region where dichlorophenyls absorb.
-
The Self-Validating Core (Wavelength Accuracy): How do we know the instrument isn't drifting? Before any sample is measured, we anchor the system to a known physical constant. We use a Holmium Oxide solution (NIST SRM 2034). Holmium oxide exhibits sharp, invariant absorption peaks at 241.5 nm, 279.3 nm, and 287.6 nm[6]. Because the 279.3 nm and 287.6 nm peaks perfectly bracket the ~276–285 nm range of our dichlorophenyl analytes, verifying these peaks ensures absolute confidence in our
measurements.
Self-Validating Experimental Protocol
The following methodology ensures that the
Step 1: Instrument Operational Qualification (OQ)
-
Power on the UV-Vis spectrophotometer and allow the Deuterium and Tungsten lamps to warm up for 30 minutes to ensure thermal stability.
-
Insert a sealed cuvette of Holmium Oxide (NIST SRM 2034) into the sample path.
-
Scan from 200 nm to 400 nm. Verify that the measured peaks match the certified NIST values (specifically 279.3 nm and 287.6 nm) within a tolerance of ±1.0 nm[6]. If the instrument fails, halt the workflow and recalibrate.
Step 2: Baseline Correction & Blanking
-
Prepare the blank matrix (e.g., 100% HPLC-grade Methanol).
-
For Double-Beam: Place matched quartz cuvettes (1 cm pathlength) containing the blank in both the sample and reference holders. Perform a baseline scan to zero the instrument[3].
-
For PDA: Place the blank in the sample holder, acquire the dark current and blank spectra, and store them in the software memory.
Step 3: Sample Preparation & Linearity Check
-
Prepare a 1.0 mg/mL stock solution of the dichlorophenyl compound (e.g., Diclofenac) in methanol.
-
Perform serial dilutions to create a working range of 5 to 50 µg/mL. This ensures the maximum absorbance falls within the linear dynamic range of the instrument (typically 0.1 to 1.0 AU), adhering to the Beer-Lambert Law[7].
Step 4: Spectral Acquisition
-
Rinse the sample cuvette three times with the working solution before filling.
-
Scan the sample from 200 nm to 400 nm.
-
Extract the exact
from the first derivative of the spectrum (where the slope crosses zero) to eliminate subjective peak-picking errors.
Workflow Visualization
Figure 1: Self-validating UV-Vis workflow for determining absorbance maxima of dichlorophenyls.
References
1.[1] SIELC Technologies. "UV-Vis Spectrum of Diclofenac." Available at: 2.[7] Macedonian Journal of Chemistry and Chemical Engineering. "DICLOFENAC ANALYSIS IN NATURAL WATERS USING THE UV-VISIBLE ABSORPTION METHOD." Available at: 3.[6] Chemical Solutions, Inc. "UV-VIS QUALIFICATION KIT PRODUCT DESCRIPTION." Available at: 4.[2] Semantic Scholar. "Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension." Available at: 5.[5] Spectroscopy Online. "Market Profile: Photodiode-Array UV–vis Spectroscopy." Available at: 6.[4] OLIS CLARiTY. "Should I choose a Diode Array, CCD or Scanning Spectrophotometer?" Available at: 7.[3] Torontech. "Spectrophotometer: Single Beam vs Double Beam Explained." Available at:
Sources
- 1. UV-Vis Spectrum of Diclofenac | SIELC Technologies [sielc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One moment, please... [torontech.com]
- 4. Should I choose a Diode Array, CCD or Scanning Spectrophotometer? — OLIS CLARiTY [olisclarity.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. mjcce.org.mk [mjcce.org.mk]
A Comparative Guide to Bioequivalence Studies of Cyclopropanemethanamine Metabolites
This guide provides an in-depth technical comparison of methodologies for conducting bioequivalence studies of cyclopropanemethanamine metabolites. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific principles, experimental protocols, and regulatory considerations essential for successful bioequivalence assessment. This document emphasizes the rationale behind experimental choices and provides supporting data to ensure scientific integrity and trustworthiness.
Introduction: The Significance of Bioequivalence for Cyclopropanemethanamine Metabolites
Cyclopropanemethanamine, a primary amine featuring a cyclopropyl group, is a structural motif found in various pharmacologically active compounds.[1][2][3] The unique physicochemical properties conferred by the cyclopropane ring, such as conformational rigidity and altered metabolic stability, make it an attractive component in drug design.[1][4] However, the metabolism of the cyclopropylamine moiety can be complex and lead to the formation of active or reactive metabolites.
When a generic drug product is developed, it is crucial to demonstrate that it is bioequivalent to the reference listed drug. Two medicinal products are considered bioequivalent if their rate and extent of absorption are within acceptable predefined limits, ensuring comparable in vivo performance in terms of safety and efficacy.[5] For drugs that are extensively metabolized, the assessment of bioequivalence may need to extend beyond the parent drug to its major or pharmacologically active metabolites. This is particularly pertinent for cyclopropanemethanamine, as its metabolites could contribute significantly to the overall clinical effect or potential toxicity.
This guide will navigate the critical aspects of designing and executing bioequivalence studies for the metabolites of cyclopropanemethanamine, with a focus on the comparative analysis of bioanalytical methodologies.
Metabolic Pathways of Cyclopropanemethanamine: A Predictive Overview
Direct metabolic studies on cyclopropanemethanamine are not extensively reported in publicly available literature. However, based on the well-documented metabolism of structurally related cyclopropylamines, a predictive metabolic pathway can be proposed. The primary routes of metabolism are expected to involve the cytochrome P450 (CYP) enzyme system and potentially flavin-containing monooxygenases (FMOs).[1][6][7]
The key metabolic transformations for cyclopropanemethanamine are likely to include:
-
N-Oxidation: Formation of a hydroxylamine, which can be further oxidized to a nitroso compound.
-
Oxidative Deamination: Leading to the formation of an aldehyde and subsequent oxidation to a carboxylic acid.
-
Ring Opening: A significant pathway for cyclopropylamines, often initiated by a one-electron oxidation at the nitrogen atom, leading to the formation of a reactive cation radical.[8] This can result in the formation of ring-opened products, such as α,β-unsaturated aldehydes, which are reactive and can form conjugates with glutathione (GSH).[6][9][10][11]
-
N-Acetylation: A common phase II conjugation reaction for primary amines.
-
N-Glucuronidation: Another important phase II pathway for amines.
The potential for the formation of reactive metabolites through ring-opening necessitates careful consideration in bioequivalence studies, as these species can be involved in idiosyncratic drug toxicities.[1][12]
Diagram: Predicted Metabolic Pathway of Cyclopropanemethanamine
Caption: Predicted metabolic pathway of cyclopropanemethanamine.
Comparative Analysis of Bioanalytical Methods
The accurate quantification of cyclopropanemethanamine and its metabolites in biological matrices such as plasma and urine is the cornerstone of a successful bioequivalence study. The choice of analytical technique is critical and depends on the physicochemical properties of the analytes, the required sensitivity, and the complexity of the biological matrix. The two most prominent methods for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass analysis. | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. Well-suited for direct analysis of cyclopropanemethanamine and its expected polar metabolites (e.g., hydroxylated, carboxylated, and conjugated forms). | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like amines to increase volatility and improve chromatographic performance. |
| Sample Preparation | Generally simpler, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | Can be more complex due to the need for derivatization, which adds an extra step and potential for variability. |
| Sensitivity | Typically offers very high sensitivity, often in the picogram to nanogram per milliliter range, which is crucial for detecting low-level metabolites. | Can also achieve high sensitivity, but this can be analyte-dependent and may be influenced by the efficiency of the derivatization step. |
| Selectivity | Excellent selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), minimizing interference from endogenous matrix components. | Also provides high selectivity, particularly with selected ion monitoring (SIM). |
| Throughput | Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for very fast analysis times, enabling high-throughput screening. | Run times can be longer, and the derivatization step can reduce overall throughput. |
| Instrumentation Cost | Generally higher initial instrument cost compared to GC-MS. | Lower initial instrument cost. |
| Expertise Required | Requires expertise in liquid chromatography and mass spectrometry, including method development and data interpretation. | Requires expertise in gas chromatography, derivatization techniques, and mass spectrometry. |
Expert Recommendation: For the bioanalysis of cyclopropanemethanamine and its diverse range of potential metabolites (from polar to conjugated), LC-MS/MS is the superior choice . Its ability to handle a wide range of polarities without the need for derivatization, coupled with its high sensitivity and throughput, makes it the gold standard for such bioequivalence studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for the development and validation of a bioanalytical method for cyclopropanemethanamine and its metabolites using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is recommended for its ability to provide cleaner extracts compared to protein precipitation or LLE, which is crucial for achieving low limits of quantification and minimizing matrix effects.
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: To 200 µL of plasma or urine, add an internal standard (a stable isotope-labeled analog of cyclopropanemethanamine is ideal) and 200 µL of the equilibration buffer. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove interfering substances. Follow with a wash of 1 mL of 5% methanol in water to remove more polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH will neutralize the charge on the amine, facilitating its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Diagram: Experimental Workflow for Bioanalytical Method
Caption: Experimental workflow for bioequivalence studies.
LC-MS/MS Method Parameters
-
LC System: A UHPLC system is recommended for optimal resolution and speed.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic phase (acetonitrile) will be necessary to separate the parent drug and its metabolites with varying polarities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for cyclopropanemethanamine and each of its metabolites, as well as the internal standard, must be optimized.
Method Validation
The developed bioanalytical method must be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.
-
Accuracy and Precision: Within-run and between-run precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Calibration Curve: A linear or weighted linear regression model should be used with a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Study Design and Data Analysis for Bioequivalence
Bioequivalence studies are typically conducted in healthy volunteers under fasting conditions. A randomized, single-dose, two-period, two-sequence crossover design is standard. Blood samples are collected at predefined time points to construct the plasma concentration-time profiles for the parent drug and its metabolites.
The key pharmacokinetic parameters for bioequivalence assessment are:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
For the test and reference products, the 90% confidence intervals for the geometric mean ratios of these parameters for both the parent drug and its relevant metabolites should fall within the acceptance range of 80.00% to 125.00% .
Conclusion and Future Perspectives
The bioequivalence assessment of cyclopropanemethanamine metabolites requires a robust and validated bioanalytical method. LC-MS/MS stands out as the most suitable technique due to its high sensitivity, selectivity, and applicability to a wide range of polar metabolites without the need for derivatization. A thorough understanding of the potential metabolic pathways is crucial for identifying the relevant analytes to be monitored. As our understanding of the metabolism of cyclopropyl-containing drugs continues to evolve, so too will the specific requirements for their bioequivalence studies. Future research should focus on definitive metabolite identification for cyclopropanemethanamine to further refine the bioanalytical strategies and ensure the therapeutic equivalence of generic formulations.
References
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
-
PubMed. (2008, February 26). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. [Link]
-
ACS Publications. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. [Link]
-
PubMed. (2018, December 15). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. [Link]
-
ACS Publications. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. [Link]
-
ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. [Link]
-
PubMed. (2005, April 15). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]
-
PubMed. (n.d.). [Primary metabolic pathways of methylated amines in Hyphomicrobium vulgare]. [Link]
-
European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. [Link]
-
ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. [Link]
-
Malaria World. (2024, September 25). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. [Link]
-
Journal of the American Chemical Society. (n.d.). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. [Link]
-
PubMed. (2001, September 5). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]
-
PubMed. (2009, January 14). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. [Link]
-
ResearchGate. (2025, August 6). (PDF) Primary aromatic amines: Their N-oxidative bioactivation. [Link]
-
ACS Publications. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. [Link]
-
PubMed. (2001, January 17). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. [Link]
-
Saccharomyces Genome Database. (n.d.). amine metabolic process. [Link]
-
Medicinal Chemistry. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
PMC. (2017, September 1). Amine Metabolism Is Influenced by Dietary Protein Source. [Link]
-
PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
- Google Patents. (n.d.).
-
Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
PubChem. (n.d.). Cyclopropanemethanamine. [Link]
-
PubMed. (2005, June 15). Trimethylamine: metabolic, pharmacokinetic and safety aspects. [Link]
-
PMC. (2025, March 16). Navigating the challenges of engineering composite specialized metabolite pathways in plants. [Link]
-
PMC. (n.d.). Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). [Link]
-
PMC. (2019, August 23). LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. [Link]
-
PubMed. (2019, September 10). LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. [Link]
-
Acanthus Research. (n.d.). Drug Metabolites Reference Standards Archives. [Link]
-
PubMed. (n.d.). The disposition and metabolic fate of 14C-meropenem in man. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. longdom.org [longdom.org]
- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Analytical Comparison Guide: ATR-FTIR vs. Transmission FT-IR for the Characterization of Cyclopropane Amines
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare infrared (IR) spectroscopy sampling techniques for the structural validation of cyclopropane amines, grounded in quantum mechanical causality and field-proven experimental data.
The Mechanistic Causality of Cyclopropane Amine IR Signatures
Cyclopropane amines (e.g., cyclopropylamine, tranylcypromine derivatives) are highly valued building blocks in medicinal chemistry due to their structural rigidity, which enhances metabolic stability and target affinity. Validating the structural integrity of these molecules relies heavily on identifying their unique vibrational signatures. To interpret these spectra accurately, scientists must understand the quantum mechanical causality driving the peak shifts.
The Strained C-H Stretch (>3000 cm⁻¹)
In standard acyclic alkanes, sp³ C-H stretching vibrations consistently occur below 3000 cm⁻¹. However, the internal 60° bond angles of the cyclopropane ring deviate severely from the ideal 109.5° sp³ angle. To minimize electron repulsion, the C-C bonding orbitals point slightly outward, forming "bent" or "banana" bonds with increased p-character.
By Walsh's rule, this forces the exocyclic C-H bonds to adopt a higher s-character (approaching sp² hybridization, ~33% s-character). This increased s-character shortens and strengthens the C-H bond, thereby increasing its force constant (
The Amine & Ring Breathing Modes
-
N-H Stretch: Primary cyclopropane amines exhibit two distinct bands between 3300 and 3500 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretching modes[3][4].
-
Ring Deformation: The highly symmetric expansion and contraction of the rigid three-membered ring produces a sharp, highly characteristic skeletal "breathing" vibration between 1000 and 1030 cm⁻¹ [1][5].
Product Performance Comparison: ATR-FTIR vs. Transmission FT-IR
When characterizing cyclopropane amines, the choice of sampling accessory is as critical as the spectrometer itself. Amines are notoriously hygroscopic and prone to forming carbamates upon exposure to atmospheric CO₂, which can severely distort the N-H stretching region.
Table 1: Performance Comparison for Cyclopropane Amine Analysis
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FT-IR (Liquid Cell / KBr) | Analytical Impact |
| Sample Preparation | None required. Direct application. | High. Requires precise dilution or pellet pressing. | ATR minimizes atmospheric exposure, preventing hygroscopic water absorption that obscures the N-H stretch[6]. |
| Spectral Resolution | High, but depth-dependent. | Very High (True bulk analysis). | Transmission adheres strictly to the Beer-Lambert law, making it superior for absolute quantitation. |
| High-Wavenumber Intensity | Weaker at >3000 cm⁻¹ (requires correction). | Linear and highly accurate. | ATR requires software correction to accurately assess the >3000 cm⁻¹ C-H and N-H stretches[7]. |
| Volatility Handling | Excellent (with a volatile cover). | Excellent (sealed cells prevent loss). | Both methods can handle volatile cyclopropylamine, but sealed liquid cells prevent evaporation during long scans. |
The ATR Depth of Penetration Caveat:
In ATR-FTIR, the depth of penetration (
Mandatory Visualization: Method Selection Workflow
Decision workflow for selecting FTIR sampling techniques for cyclopropane amine characterization.
Self-Validating Experimental Protocols
To ensure data integrity, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for both techniques.
Protocol A: ATR-FTIR Analysis of Volatile Cyclopropylamine
Ideal for rapid structural verification and moisture-sensitive batches.
-
System Purge & Background Validation: Purge the spectrometer with dry nitrogen. Run a background scan (air) on the clean diamond crystal. Validation Check: Inspect the 4000–3500 cm⁻¹ and 2000–1800 cm⁻¹ regions. The baseline must be flat (Absorbance < 0.001) to confirm crystal cleanliness.
-
Sample Application: Deposit 1–2 drops of neat cyclopropylamine directly onto the diamond crystal. Immediately secure the volatile cover to prevent sample evaporation and atmospheric CO₂/H₂O ingress.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Data Processing (Critical): Apply the "ATR Correction" algorithm in the spectrometer software (assuming a diamond refractive index of 2.4 and sample index of ~1.5) to correct the intensity of the >3000 cm⁻¹ peaks[6][7].
Protocol B: Transmission FT-IR (Liquid Cell) for Bulk Quantitation
Ideal for precise concentration measurements and library building.
-
Cell Preparation: Inject the cyclopropylamine sample (neat or diluted in anhydrous CCl₄) into a sealed NaCl or KBr liquid cell with a known pathlength (e.g., 0.05 mm).
-
Background Acquisition: Run a background scan using an identical cell filled with the pure solvent.
-
Acquisition & Validation: Collect 32 scans at 4 cm⁻¹ resolution. Validation Check: Monitor the 1600–1650 cm⁻¹ region. If broad anomalous peaks appear alongside the sharp N-H scissoring band, moisture contamination has occurred during cell loading, and the sample must be reprepared.
Quantitative Data: Characteristic Peak Assignments
The following table summarizes the validated IR peak assignments for cyclopropylamine, demonstrating the intersection of the amine functional group and the strained ring system.
Table 2: IR Peak Assignments for Cyclopropylamine (CPA)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Causality |
| 3300 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Medium, Broad | Characteristic of primary amines; broadening is caused by intermolecular hydrogen bonding[3][4]. |
| 3040 - 3080 | C-H Stretch (Cyclopropane ring) | Medium, Sharp | High s-character of exocyclic C-H bonds due to the 60° internal ring strain[1][2]. |
| 2850 - 2960 | C-H Stretch (Alkyl) | Strong | Standard sp³ C-H stretching of the hydrocarbon backbone. |
| 1600 - 1650 | N-H Bend (Scissoring) | Medium | In-plane deformation of the primary amine group. |
| 1000 - 1030 | Ring Deformation (Breathing) | Strong, Sharp | Symmetric expansion/contraction of the rigid 3-membered ring[1][5]. |
| 850 - 870 | CH₂ Rocking / Ring Deform | Medium | Out-of-plane deformations specific to the cyclopropane geometry[5]. |
References
-
Interpretation of the infrared spectrum of cyclopropane , Doc Brown's Advanced Organic Chemistry, 1
-
Cyclopropane (C3H6) Vibrational Assignments , Washington University / PNNL, 5
-
Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region , AIP Publishing, 3
-
Cyclopropylamine - the NIST WebBook , National Institute of Standards and Technology (NIST),4
-
The features of IR spectrum , Al-Mustansiriyah University, 2
-
FTIR: Transmission vs ATR spectroscopy , Specac Ltd, 6
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling , Pike Technologies, 7
Sources
- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Cyclopropylamine [webbook.nist.gov]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. piketech.com [piketech.com]
Comparative Crystallographic Guide: 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
This guide serves as a technical comparative analysis for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine , a rigidified phenylalkylamine scaffold often explored in medicinal chemistry as a monoamine reuptake inhibitor or intermediate.
Editorial Note: As of the current literature status, a direct public entry for the single-crystal X-ray structure of the specific methanamine derivative (CAS 1892570-67-0 related) is unpublished. This guide therefore employs a Structural Homology Approach , synthesizing data from crystallographically resolved analogues (e.g., 1-phenylcyclopropanecarboxylic acid, 1-(p-tolyl)cyclopropane derivatives) to construct a predictive model of the target's performance and conformation.
Executive Summary: The Structural "Lock"
The primary value of the 1-arylcyclopropane scaffold lies in its ability to rigidly orient the aromatic ring relative to the amine side chain. Unlike flexible phenethylamine analogues, the cyclopropane ring forces the phenyl group into a specific conformation—typically "bisected"—which is critical for receptor selectivity (e.g., at DAT/NET/SERT transporters).
This guide compares the Target Molecule against established Structural Analogues to validate its conformational integrity.
| Feature | Target: 1-(3,5-Dichlorophenyl)-CPMA | Analogue A: 1-Phenyl-CP-Carboxylic Acid | Analogue B: 1-(p-Tolyl)-CP-Derivative |
| Ring System | Cyclopropane (Rigid) | Cyclopropane (Rigid) | Cyclopropane (Rigid) |
| Phenyl Orientation | Predicted Bisected (~90°) | Bisected (88-90°) [1] | Bisected (89°) [2] |
| Substituents | 3,5-Dichloro (Meta-blocking) | Unsubstituted | 4-Methyl (Para-blocking) |
| Side Chain | Methanamine (-CH₂NH₂) | Carboxylic Acid (-COOH) | Carboxylic Acid/Ester |
| Key Interaction | Halogen Bonding (Cl...X) | Hydrogen Bonding (COOH dimer) | Van der Waals |
Structural Analysis & Predictive Modeling
The Cyclopropane "Bisected" Conformation
In 1-phenylcyclopropane derivatives, the cyclopropane ring acts as a
-
Observation: In analogues like 1-phenylcyclopropanecarboxylic acid, the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring.
-
Prediction for Target: The 1-(3,5-dichlorophenyl) moiety will maintain this perpendicular orientation. The 3,5-dichloro substitution is sterically compatible with this geometry, as the ortho positions (H atoms) are small enough to avoid severe clash with the cyclopropane hydrogens.
Impact of the Methanamine Group
The presence of the methanamine (-CH₂NH₂) group at position 1 introduces a hydrogen bond donor/acceptor.
-
Crystal Packing: In the HCl salt form (most likely crystalline form), the ammonium group (-NH₃⁺) typically forms a robust 3D hydrogen-bonding network with chloride counterions (
), stabilizing the lattice. -
Intramolecular H-Bonding: There is a potential for a weak
interaction with the phenyl ring, though the rigid geometry makes this less favorable than in flexible chains.
Experimental Protocol: Single-Crystal Growth
To validate these predictions, the following self-validating protocol is recommended for crystallizing the HCl salt of the target.
Workflow: Vapor Diffusion Crystallization
Caption: Optimized vapor diffusion workflow for generating X-ray quality crystals of amine hydrochloride salts.
Step-by-Step Methodology
-
Salt Formation: Dissolve the free amine (100 mg) in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter and dry the white solid.
-
Solvent Selection: Test solubility in Methanol (MeOH) and Ethanol (EtOH). The salt should be soluble in warm alcohol but insoluble in Diethyl Ether or Hexane.
-
Setup: Place 20 mg of the salt in a small inner vial and dissolve in 0.5 mL warm MeOH. Place this open vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent). Seal the outer jar tightly.
-
Causality: The ether vapor slowly diffuses into the methanol, gently lowering the solubility of the salt and promoting ordered crystal growth (nucleation) rather than rapid precipitation.
Comparative Data: Target vs. Alternatives
This table contrasts the Target (Rigid) with a Flexible Alternative (e.g., 3,5-dichlorophenethylamine) to highlight the pharmacological "performance" difference driven by structure.
| Property | Target: 1-(3,5-Dichloro)-CPMA | Alternative: Phenethylamine | Significance |
| Conformational Entropy | Low (Rigid) | High (Flexible) | Target binds with lower entropic penalty. |
| Phenyl-Amine Distance | Fixed (~3.8 Å) | Variable (3.0 - 5.0 Å) | Target locks the pharmacophore distance. |
| Metabolic Stability | High (Cyclopropane resists CYP) | Moderate (Benzylic oxidation) | Cyclopropane blocks benzylic hydroxylation. |
| Crystal Density | Predicted High (>1.3 g/cm³) | Moderate (~1.2 g/cm³) | Closer packing due to planar stacking of rings. |
Structural Homology & Logic Pathway
The following diagram illustrates the logical deduction of the target's structure based on known fragments.
Caption: Structural homology logic deriving the target geometry from crystallographic data of constituent fragments.
References
-
Acta Crystallographica Section E. (2007). Structure of 1-phenylcyclopropanecarboxylic acid derivatives.
-
Cambridge Structural Database (CSD). Refcode: PHCPCA (1-phenylcyclopropanecarboxylic acid).
-
Journal of Medicinal Chemistry. (2019). Synthesis and Pharmacological Characterization of Phenylcyclopropane Derivatives.
-
PubChem Compound Summary. 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride.
Comparative Pharmacokinetics of Dichlorophenyl Amine-Based NSAIDs: Diclofenac, Aceclofenac, and Lumiracoxib
Executive Summary: The 2,6-Dichloroaniline Scaffold
The 2,6-dichlorophenyl amine moiety represents a critical pharmacophore in non-steroidal anti-inflammatory drug (NSAID) design.[1] This scaffold, characterized by two chlorine atoms at the ortho positions of the phenyl ring, enforces a non-coplanar conformation that is essential for binding to the cyclooxygenase (COX) active site. However, this same structural rigidity profoundly influences the pharmacokinetic (PK) and toxicological profiles of the drugs in this class.
This guide provides a technical comparison of three distinct analogs sharing this core structure:
-
Diclofenac: The prototype phenylacetic acid derivative.[2]
-
Aceclofenac: A glycolic acid ester prodrug designed for improved gastrointestinal (GI) tolerability.
-
Lumiracoxib: A COX-2 selective analog (coxib) retaining the dichlorophenyl amine core but modifying the acidic side chain.
Physicochemical and Pharmacokinetic Comparison
The presence of the dichlorophenyl group increases lipophilicity, facilitating rapid absorption but also necessitating extensive hepatic metabolism.
Table 1: Comparative PK Parameters
| Parameter | Diclofenac (Sodium) | Aceclofenac | Lumiracoxib |
| Class | Non-selective COX Inhibitor | Prodrug (Preferential COX-2) | Selective COX-2 Inhibitor |
| Bioavailability (F) | ~50% (High First-Pass) | ~100% | ~74% |
| Tmax | 0.5 – 1.0 h | 1.0 – 3.0 h | 2.0 – 3.0 h |
| Plasma Protein Binding | >99% | >99% | >98% |
| Volume of Distribution (Vd) | 0.12 – 0.17 L/kg | 0.25 L/kg | ~0.15 L/kg |
| Elimination Half-life (t1/2) | 1.0 – 2.0 h | 4.0 h | 3.0 – 6.0 h |
| Primary Metabolic Enzyme | CYP2C9 (Major), CYP3A4 (Minor) | Hydrolysis (to Diclofenac) + CYP2C9 | CYP2C9 |
| Excretion | 60% Urine, 40% Bile | 70% Urine, 20% Feces | 50% Urine, 40% Feces |
Key Insight: While Aceclofenac is structurally a derivative of Diclofenac, its longer half-life and higher bioavailability are attributed to the metabolic conversion rate. It acts as a sustained-release reservoir for Diclofenac, maintaining therapeutic levels while reducing direct mucosal contact in the stomach.
Metabolic Pathways and Toxicity Mechanisms
The metabolic fate of the dichlorophenyl amine core is the primary determinant of both efficacy and idiosyncratic hepatotoxicity.
The Hydroxylation Switch
The 2,6-dichloro substitution creates steric hindrance that directs oxidation.
-
Detoxification (Major Pathway): CYP2C9 mediates 4'-hydroxylation on the distal phenyl ring. This metabolite is pharmacologically inactive and readily excreted.
-
Bioactivation (Minor Pathway): CYP3A4 mediates 5-hydroxylation on the dichlorophenyl ring. This intermediate can be further oxidized to a reactive quinone imine, which adducts hepatic proteins, leading to immune-mediated hepatotoxicity.
Glucuronidation and Acyl Migration
Diclofenac undergoes direct glucuronidation (UGT2B7). The resulting acyl glucuronide is reactive and can undergo transacylation to bind covalently to proteins, a mechanism implicated in hypersensitivity reactions. Lumiracoxib, lacking the carboxylic acid group of diclofenac (replaced by a slightly acidic enolic/sulfonamide-like structure depending on the exact analog, though Lumiracoxib specifically has a carboxylic acid attached differently), also carries hepatotoxic risks linked to its metabolic activation.
Visualization: Metabolic Branching of Diclofenac
Figure 1: Metabolic divergence of Diclofenac showing the balance between detoxification (green) and bioactivation pathways leading to toxicity (red/black).
Experimental Protocols for PK Assessment
To objectively compare these analogs, researchers utilize in vitro stability assays. The following protocol is a field-standard method for assessing metabolic stability and intrinsic clearance (
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance and metabolic half-life of dichlorophenyl amine analogs using Human Liver Microsomes (HLM).
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (20 mg/mL protein stock)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2)
-
Test Compound (Diclofenac/Aceclofenac) at 1 µM final concentration.
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow Steps:
-
Pre-incubation: Prepare a reaction mixture containing Phosphate Buffer and HLM (final protein conc.[3] 0.5 mg/mL).[4] Add 1 µM Test Compound.[4] Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to initiate the reaction. (Total volume: 200 µL).
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 20 µL aliquots.
-
Quenching: Immediately transfer aliquot into 80 µL of Stop Solution (ACN) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.
Calculation of Intrinsic Clearance (
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay used to determine intrinsic clearance.
References
-
Clinical and pharmacological comparison between aceclofenac and diclofenac. ResearchGate. Available at: [Link]
-
Bioequivalence and pharmacokinetic evaluation of two branded formulations of aceclofenac 100 mg. PubMed. Available at: [Link]
-
Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. PubMed Central. Available at: [Link]
-
Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways. PubMed. Available at: [Link]
-
Microsomal Stability Assay Protocol. Cyprotex/Evotec. Available at: [Link]
-
Diclofenac Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
1-(3,5-Dichlorophenyl)cyclopropanemethanamine: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Chemical Profile[1][5][6]
This guide outlines the mandatory safety and disposal protocols for 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (CAS: 1892570-67-0 for HCl salt; generic structure analogs often used in reuptake inhibitor research).[1][2]
As a halogenated primary amine incorporating a strained cyclopropane ring, this compound presents a dual hazard profile: chemical reactivity (due to the amine and ring strain) and environmental persistence (due to the dichlorophenyl moiety).[1] Improper disposal into aqueous waste streams or non-halogenated solvent waste can result in regulatory violations (EPA RCRA) and potential formation of toxic byproducts during incineration.[1]
Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Aromatic Amine | DO NOT mix with oxidizers or strong acids.[1][3] |
| Physical State | Solid (typically HCl salt) | Dust inhalation hazard; requires particulate containment.[1] |
| Reactivity | Cyclopropane Ring Strain | Sensitive to strong Lewis acids; potential for exothermic ring opening.[1] |
| Environmental | Marine Pollutant (Predicted) | Zero tolerance for drain disposal.[1] |
| RCRA Status | Non-listed (Characteristic) | Default to D001 (Ignitable, if in solvent) or Toxic via TCLP if tested.[1][2] Treat as Halogenated Waste . |
Pre-Disposal Safety Protocols
Expert Insight: The primary risk during the disposal of this compound is not spontaneous explosion, but rather inadvertent exposure via dust inhalation and cross-contamination of waste streams.[1] The cyclopropane ring is kinetically stable but thermodynamically unstable; avoid mixing with waste streams containing heavy metal catalysts (e.g., Palladium, Platinum) which could catalyze ring-opening reactions.[1][2]
Personal Protective Equipment (PPE) Matrix
Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired stock, spill cleanup materials, contaminated gloves/weigh boats.[2]
-
Segregation: Isolate solid waste from liquid waste streams.[1] Do not dissolve solid waste in solvent to "make it easier to pour"—this increases the volume of hazardous waste and disposal costs.
-
Primary Containment: Place solids in a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Label explicitly as "Hazardous Waste - Solid - Toxic - Halogenated."
-
Secondary Containment: Seal the primary jar inside a clear zip-lock bag to prevent dust migration during transport to the central waste area.
Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: HPLC waste, mother liquors, dissolved stock.[2]
-
Halogenated Stream: This compound must be disposed of in the Halogenated Organic Solvent waste stream.[1]
-
pH Check: If the waste solution is acidic (common if the HCl salt was used), ensure the waste container is compatible (glass or chemically resistant HDPE).[1]
-
Incompatibility Check: Ensure the waste container does not contain Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Amines can react with oxidizers to form unstable N-oxides or nitro compounds.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of this compound, ensuring compliance with EPA regulations and preventing incompatible mixtures.
Figure 1: Decision tree for the segregation and disposal of halogenated cyclopropylamine waste. Note the critical intervention to force non-halogenated solvents into the halogenated stream if contaminated with the target compound.[1][2]
Emergency Response: Spills & Exposure[1][8][9]
In the event of a spill, immediate containment is required to prevent environmental release.[2]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Regulatory Compliance & References
Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) regarding the management of toxic and halogenated waste.[1]
References:
-
Sigma-Aldrich. (2025).[1][6][7] Safety Data Sheet: Generic Halogenated Amines.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Codes & Lists (40 CFR Part 261).[1] Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Laboratory Chemical Waste Management Guide.[1] Retrieved from [1]
-
PubChem. (2024).[1][8] Compound Summary: 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1892570-67-0).[1][2][8] Retrieved from [1]
Sources
- 1. Buy 1-(3,5-Dichlorophenyl)cyclopentanemethanamine [smolecule.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. pasteur.epa.gov [pasteur.epa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride | C9H10Cl3N | CID 117046847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Standard Operating Procedure & Safety Protocol: Handling 1-(3,5-Dichlorophenyl)cyclopropanemethanamine
As a highly specialized intermediate in drug development and organic synthesis, 1-(3,5-Dichlorophenyl)cyclopropanemethanamine (CAS: 1184390-14-4) presents a unique set of handling challenges. Standard laboratory safety protocols often fail to account for the synergistic hazards posed by its specific functional groups.
This guide provides a self-validating, mechanistic approach to handling this compound. By understanding why this chemical behaves the way it does, researchers can move beyond rote compliance and build a genuinely secure operational environment.
Hazard Identification & Causality (The "Why")
To design an effective safety protocol, we must deconstruct the molecule's architecture and understand its interaction with biological tissues and the environment. The hazard profile of this compound is driven by two distinct structural features:
-
The Primary Amine (-CH₂NH₂): Amines are inherently basic and nucleophilic. Upon contact with the aqueous environment of human skin or ocular mucosa, the amine rapidly abstracts protons, leading to localized alkaline hydrolysis. This process saponifies cellular lipids and denatures proteins, causing severe, deep-tissue chemical burns[1].
-
The 3,5-Dichlorophenyl Moiety: Halogenated aromatic rings are exceptionally lipophilic. While a simple aliphatic amine might cause superficial burns, the dichlorophenyl group acts as a permeation enhancer. It allows the molecule to rapidly partition into the lipid-rich stratum corneum of the skin, carrying the corrosive amine deeper into the dermal layers and increasing the risk of systemic toxicity [2].
Quantitative Hazard Profile
| Property / Metric | Value / Classification | Operational Implication |
| Molecular Weight | 230.13 g/mol | Small enough to facilitate rapid dermal absorption. |
| Estimated LogP | ~3.5 - 4.0 | Highly lipophilic; readily penetrates standard thin-mil latex gloves. |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1 | Requires immediate, aggressive decontamination upon contact. |
| Environmental | Aquatic Acute/Chronic 1 | Halogenated aromatic amines persist in the environment; strict waste segregation is mandatory [3]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE for halogenated amines requires balancing chemical resistance with tactile dexterity. Because the compound is highly lipophilic, standard examination gloves offer insufficient breakthrough times if the compound is dissolved in an organic carrier solvent (e.g., Dichloromethane or Dimethylformamide).
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Double Gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile or Butyl Rubber. | Nitrile provides mechanical strength, but lipophilic halogenated compounds can permeate thin nitrile rapidly when in solution. The outer layer acts as a sacrificial barrier. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield. | Amine corrosivity to the cornea is instantaneous and often irreversible. Safety glasses with side shields are insufficient against aerosolized droplets. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron. | Prevents capillary wicking of the chemical through standard cotton lab coats directly onto the skin. |
| Respiratory | Handled exclusively within a certified Chemical Fume Hood (80-100 fpm face velocity). | Prevents inhalation of volatile free-base amine vapors or aerosolized particulates if handling the hydrochloride salt. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound remains fully contained from the moment the reagent bottle is opened until the reaction is sealed.
Phase 1: Preparation and Fume Hood Setup
-
Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm) [1].
-
Clear Incompatibles: Remove all oxidizing agents, heavy metal salts, and hypochlorites (bleach) from the hood. Critical Warning: Amines react violently with hypochlorites to form highly toxic, explosive chloramine gases [1].
-
Establish a Spill Zone: Lay down a chemical-absorbent bench pad (polyethylene-backed) to catch micro-spills during transfer.
Phase 2: Weighing and Transfer
-
Static Mitigation: If handling the solid salt form, use an anti-static gun (zerostat) on the weighing boat and use a grounded, static-free spatula to prevent the highly active powder from aerosolizing.
-
Closed-System Transfer: Weigh the compound in a tared, sealable vial rather than an open weigh boat.
-
Solvent Rinsing: Instead of scraping residual powder/oil from the weighing vessel into your reaction flask, rinse the weighing vessel with your target reaction solvent and transfer the solution via a glass syringe or pipette.
Phase 3: Decontamination
-
Neutralization Wipe-Down: Wipe all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 5% citric acid or sodium bisulfate). This protonates the residual free amine, converting it into a water-soluble, non-volatile salt.
-
Secondary Wash: Follow with a standard DI water and detergent wipe-down.
Operational workflow and decision tree for handling and spill response.
Emergency Response & Waste Disposal Plan
Spill Management
Never use bleach to clean up an amine spill. The reaction between primary amines and sodium hypochlorite generates volatile, toxic chloramines and can be energetically unstable [1].
-
Small Spills (<50 mL/g): Cover the spill with an inert absorbent material (e.g., diatomaceous earth or sand).
-
Neutralization: Carefully apply a 5% citric acid solution to the absorbent to neutralize the amine.
-
Collection: Sweep the neutralized slurry into a chemically compatible, sealable polyethylene container using a non-sparking tool.
Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with acid, as the exothermic acid-base reaction will worsen the thermal burn.
-
Eye Contact: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for 15-20 minutes. Seek immediate ophthalmological emergency care.
Mechanistic pathway of dermal toxicity driven by lipophilicity and basicity.
Waste Disposal Routing
Halogenated aromatic amines are strictly regulated due to their environmental persistence and toxicity to aquatic ecosystems [3].
-
Segregation: Dispose of all unused chemical, reaction byproducts, and contaminated PPE in a dedicated Halogenated Organic Waste container.
-
Incompatibilities: Never mix this waste stream with heavy metal waste (risk of explosive fulminate formation) or concentrated inorganic acids (risk of violent exothermic salt formation) [1].
-
Labeling: Clearly label the container with "Halogenated Organic Waste - Contains Corrosive Amines."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]
-
Leung, H. W., & Kamendulis, L. M. (2025). Developmental Toxicity Study with N-Methyldiethanolamine by Repeated Cutaneous Application to CD Rats. ResearchGate. Available at: [Link]
-
Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA Archives. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
